Phenyltrichlorosilane-d5
Description
The exact mass of the compound Phenyltrichlorosilane-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenyltrichlorosilane-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyltrichlorosilane-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
trichloro-(2,3,4,5,6-pentadeuteriophenyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVMIVQULIKXCP-RALIUCGRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Si](Cl)(Cl)Cl)[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475196 | |
| Record name | Phenyltrichlorosilane-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59620-12-1 | |
| Record name | Phenyltrichlorosilane-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59620-12-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Phenyltrichlorosilane-d5: Physical Properties, Reaction Mechanisms, and Applications in Advanced Materials and Analytical Science
Executive Summary
Phenyltrichlorosilane-d5 (CAS: 59620-12-1) is a highly specialized, isotopically labeled organosilane. As the fully deuterated analog of phenyltrichlorosilane, it retains the aggressive reactivity of its non-deuterated counterpart—specifically its ability to form robust, cross-linked siloxane networks—while providing a distinct +5 Da mass shift and unique spectroscopic signatures (NMR, IR, Raman). This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior during surface modification, and critical applications in drug development, mass spectrometry, and advanced materials research.
Physical and Chemical Properties
Understanding the baseline properties of Phenyltrichlorosilane-d5 is critical for predicting its thermodynamic behavior and handling requirements. Because the isotopic substitution primarily affects molecular mass and vibrational frequencies, macroscopic phase properties closely mirror the non-deuterated analog (CAS 98-13-5), with slight variations in density and molecular weight[1][2].
| Property | Value | Source / Notes |
| CAS Number | 59620-12-1 | [Sigma-Aldrich Isotope Specifications][2] |
| Molecular Formula | C₆D₅Cl₃Si | [Sigma-Aldrich Isotope Specifications][2] |
| Molecular Weight | 216.58 g/mol | +5.03 g/mol shift vs. non-deuterated |
| Isotopic Purity | ≥ 99 atom % D | Mass shift: M+5 |
| Boiling Point | 201 °C (at 760 mmHg) | Based on non-deuterated analog[1] |
| Density (25 °C) | ~1.35 g/mL | Calculated isotopic shift from 1.324 g/mL[1] |
| Flash Point | 91 °C | Combustible liquid[1] |
| Appearance | Colorless to clear brown liquid | Pungent, acrid odor (HCl evolution)[3] |
Chemical Reactivity and Mechanism of Action
The defining chemical characteristic of Phenyltrichlorosilane-d5 is its extreme hydrolytic sensitivity. The three silicon-chlorine (Si-Cl) bonds undergo rapid, stepwise nucleophilic substitution in the presence of water, releasing hydrogen chloride (HCl) gas and forming a transient phenylsilanetriol-d5 intermediate.
Hydrolysis and Condensation Kinetics
The rate of hydrolysis is heavily dependent on the concentration of water and the local pH. In bulk water, the reaction is violent and exothermic, rapidly driving the condensation of silanols into a highly cross-linked, insoluble ladder polymer known as poly(phenylsilsesquioxane)[4][5].
However, in controlled surface-modification environments (e.g., anhydrous solvents with trace surface moisture), the reaction causality shifts. The trace water adsorbed on a hydrophilic substrate (like silica or metal oxides) localized the hydrolysis to the solid-liquid interface. The resulting silanetriols hydrogen-bond with surface hydroxyls and neighboring silanol groups. Subsequent thermal curing drives off water, forming a thermodynamically stable, covalently grafted Self-Assembled Monolayer (SAM) via Si-O-Si (siloxane) linkages[6][7].
Figure 1: Stepwise mechanism of Phenyltrichlorosilane-d5 hydrolysis and subsequent surface condensation.
Applications in Drug Development and Analytical Science
Mass Spectrometry and Isotopic Dilution
In pharmacokinetic (PK) profiling and high-throughput mass spectrometry, matrix effects can severely suppress or enhance analyte ionization, leading to quantitative errors. Phenyltrichlorosilane-d5 is utilized as a derivatizing agent or a synthetic building block to create highly specific internal standards. Because the deuterated standard shares the exact physicochemical properties of the target analyte, it co-elutes perfectly during chromatographic separation. The +5 Da mass shift ensures the isotopic envelope is easily resolved by the mass analyzer, providing a self-validating normalization factor that corrects for instrument variability and matrix suppression[8].
Advanced Drug Delivery Systems
In the formulation of mesoporous silica nanoparticles (MSNs) for targeted drug delivery, controlling the surface energy of the pore walls is critical for the loading and release kinetics of hydrophobic active pharmaceutical ingredients (APIs). Grafting Phenyltrichlorosilane-d5 onto MSNs creates a highly hydrophobic, π-electron-rich microenvironment. The deuterated tag allows researchers to use Solid-State NMR or Raman spectroscopy to quantitatively map the spatial distribution of the silane coating without interference from the non-deuterated API or biological matrices[2][6].
Experimental Protocols
Protocol: Preparation of Deuterated Phenylsiloxane SAMs on Silica Substrates
This protocol outlines a self-validating methodology for generating a dense, reproducible monolayer of Phenyltrichlorosilane-d5.
Causality Note: The use of strictly anhydrous toluene is mandatory. If bulk water is present in the solvent, the silane will polymerize in solution, depositing as macroscopic aggregates rather than a uniform monolayer.
-
Substrate Activation: Clean the silicon/silica substrate using a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes, followed by exhaustive rinsing with 18 MΩ deionized water. Purpose: Generates a high density of reactive surface silanol (Si-OH) groups.
-
Hydration Control: Dry the substrate with N₂ gas, then equilibrate in a controlled humidity chamber (approx. 30-40% RH) for 15 minutes. Purpose: Establishes a critical, nanometer-thick adsorbed water layer necessary for interfacial silane hydrolysis.
-
Silanization: Submerge the substrate in a 0.5% (v/v) solution of Phenyltrichlorosilane-d5 in anhydrous toluene under an inert argon atmosphere. Incubate for 2 to 4 hours at room temperature.
-
Solvent Rinsing: Remove the substrate and immediately sonicate sequentially in toluene, acetone, and absolute ethanol (5 minutes each). Purpose: Arrests the reaction and removes physically adsorbed, unreacted silane or loosely bound oligomers.
-
Thermal Curing: Bake the substrate in a vacuum oven at 110 °C for 1 hour. Purpose: Drives the dehydration-condensation reaction to completion, forming irreversible covalent Si-O-Si bonds.
-
Validation: Measure the advancing and receding water contact angles (WCA). A successful, dense phenyl-d5 SAM will exhibit a WCA of approximately 85°–95°[7].
Figure 2: Step-by-step experimental workflow for the deposition and validation of Phenyltrichlorosilane-d5 SAMs.
Safety, Handling, and Storage
Phenyltrichlorosilane-d5 is highly corrosive and moisture-sensitive. Upon contact with ambient humidity, it rapidly degrades to form hydrochloric acid.
-
Storage: Must be stored under an inert atmosphere (Argon or N₂) in tightly sealed, dry containers away from heat sources.
-
Handling: All transfers and reactions must be conducted in a fume hood or glovebox using Schlenk line techniques. Personal protective equipment (PPE), including heavy-duty chemical-resistant gloves and face shields, is strictly required to prevent severe chemical burns[9][10].
References
-
Gelest, Inc. "Phenyltrichlorosilane | Silanes." Gelest Technical Data. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "Phenyltrichlorosilane | CID 7372." PubChem Database. Available at: [Link]
-
Cole-Parmer. "Material Safety Data Sheet - Phenyltrichlorosilane, 95%." Cole-Parmer MSDS Library. Available at:[Link]
-
American Chemical Society (ACS). "Mechanism for the Formation of Poly(phenylsilsesquioxane)." Macromolecules. Available at:[Link]
-
MDPI. "The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane." Molecules. Available at:[Link]
-
American Chemical Society (ACS). "Organized Self-Assembled Monolayers from Organosilanes Containing Rigid π-Conjugated Aromatic Segments." Langmuir. Available at:[Link]
-
American Chemical Society (ACS). "A Different Silica Surface: Radical Oxidation of Poly(methylsilsesquioxane) Thin Films and Particles." Langmuir. Available at:[Link]
- Google Patents. "Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." US20110282587A1.
Sources
- 1. gelest.com [gelest.com]
- 2. 苯基三氯硅烷-d5 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]
- 9. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Unraveling the Hydrolysis Kinetics and Condensation Mechanisms of Phenyltrichlorosilane-d5 in Aqueous Environments
As drug delivery systems and hybrid organic-inorganic nanocomposites grow in complexity, the need for precise structural control at the molecular level has never been greater. Phenyltrichlorosilane-d5 (PhSiCl₃-d5) serves as a critical, isotopically labeled precursor for synthesizing poly(phenylsilsesquioxane) (LPSQ) networks and polyhedral oligomeric silsesquioxanes (POSS).
This technical guide dissects the highly reactive aqueous hydrolysis of PhSiCl₃-d5. By understanding the kinetic pathways and the causality behind specific experimental controls, researchers can successfully isolate transient silanol intermediates and track complex polymerization mechanisms without the analytical interference common to non-deuterated systems.
The Mechanistic Landscape of SN2-Si Hydrolysis
Unlike alkoxysilanes, which are relatively stable in water and require explicit acid or base catalysis to undergo hydrolysis at practical rates 1, trichlorosilanes react violently and spontaneously with ambient moisture. The hydrolysis of PhSiCl₃-d5 proceeds via a bimolecular nucleophilic substitution (SN2-Si) mechanism at the electrophilic silicon center [[2]]().
When water attacks the silicon atom, it forms a transient pentacoordinate intermediate. The subsequent collapse of this intermediate expels a chloride ion, generating hydrogen chloride (HCl) and yielding phenylsilanetriol-d5. Because the silicon atom is bonded to three highly electronegative chlorine atoms and an electron-withdrawing phenyl ring, its electrophilicity is exceptionally high, driving the reaction forward almost instantaneously.
The Auto-Catalytic Condensation Cascade
The generation of HCl during the primary hydrolysis step is the critical causal factor dictating the system's downstream behavior. The localized drop in pH acts as a potent auto-catalyst for the condensation of the newly formed silanetriols. These silanols rapidly dehydrate to form siloxane bonds (-Si-O-Si-), progressing from dimers to cyclic oligomers, and eventually yielding ladder-like poly(phenylsilsesquioxane) structures 3.
Fig 1: SN2-Si hydrolysis and condensation pathway of Phenyltrichlorosilane-d5.
Strategic Utility of the -d5 Isotopic Label
In complex drug delivery matrices or hybrid nanocomposites, tracking the kinetic fate of the phenyl ring is analytically challenging due to overlapping proton signals from organic solvents, polymers, and active pharmaceutical ingredients. The -d5 isotopic label provides a distinct analytical advantage:
-
Zero-Background 2H NMR: It allows for the direct observation of the phenyl ring's rotational dynamics and integration into the silsesquioxane cage without interference from the protonated solvent background.
-
Simplified 13C NMR: The deuteration removes complex proton-carbon coupling, yielding cleaner spectra that are easier to quantify during real-time kinetic tracking.
Quantitative Kinetic Landscape
The reactivity of trichlorosilanes is orders of magnitude higher than their alkoxy counterparts. Understanding this kinetic disparity is crucial for designing experimental controls.
| Silane Precursor | Hydrolysis Half-Life (t₁/₂) | Condensation Rate | Primary Byproduct | Reference |
| Phenyltrichlorosilane (PhSiCl₃) | < 1 minute | Extremely Fast (Auto-catalyzed by HCl) | HCl | 3, 4 |
| Dodecyltrichlorosilane | ~1.1 minutes (50% yield) | Extremely Fast | HCl | [[4]]() |
| Phenyltrimethoxysilane (PTMS) | Hours (Highly pH dependent) | Moderate | Methanol | [[5]]() |
| Alkyltrialkoxysilanes | > 24 hours (Neutral pH) | Slow | Alcohols | [[6]](), 1 |
Self-Validating Experimental Protocol: Trapping the Silanetriol
To study the pure hydrolysis mechanism without the interference of runaway polycondensation, researchers must design a kinetic trap. The following protocol utilizes thermodynamic suppression and internal validation to isolate phenylsilanetriol-d5.
Fig 2: Experimental workflow for the controlled hydrolysis of PhSiCl3-d5.
Step-by-Step Methodology
Step 1: Anhydrous Preparation & Internal Standardization
-
Action: Dissolve 10 mmol of PhSiCl₃-d5 in 50 mL of anhydrous Tetrahydrofuran (THF). Add exactly 1.0 mmol of Hexamethyldisiloxane (HMDSO) as an internal standard.
-
Causality: THF is chosen because it is fully miscible with water, ensuring a homogeneous hydrolysis environment. This prevents localized aqueous concentration gradients that would otherwise accelerate uncontrolled, localized polymerization. HMDSO is inert under these specific low-temperature conditions, providing a fixed reference peak for absolute quantitative NMR integration.
Step 2: Temperature-Controlled Hydrolysis
-
Action: Submerge the reaction vessel in a strict 0°C ice bath. Under vigorous stirring, add a stoichiometric excess of D₂O (100 mmol) dropwise over 15 minutes.
-
Causality: The cleavage of the Si-Cl bond is violently exothermic. Failing to dissipate this heat will provide the activation energy required for the silanols to condense. Maintaining 0°C acts as a thermodynamic brake, allowing hydrolysis to occur while kinetically trapping the resulting phenylsilanetriol-d5.
Step 3: Buffering and Phase Extraction
-
Action: Immediately following D₂O addition, introduce cold, saturated sodium bicarbonate (NaHCO₃) solution until the aqueous phase reaches pH 6.5 - 7.0. Extract the organic phase using cold diethyl ether.
-
Causality: Hydrolysis generates stoichiometric amounts of HCl. If left unneutralized, the acidic environment will auto-catalyze siloxane bond formation 3. Rapid buffering halts this catalytic cascade. Diethyl ether is used for extraction because it partitions the silanetriol away from the aqueous salts while remaining easy to evaporate under a cold vacuum.
Step 4: Spectroscopic Validation (The Self-Validating System)
-
Action: Analyze the cold organic extract via ²⁹Si NMR and ²H NMR.
-
System Validation: The protocol validates itself through mass balance. The integration of the ²H NMR signal from the -d5 phenyl ring must quantitatively match the initial molarity of the precursor (relative to the HMDSO standard). Concurrently, the ²⁹Si NMR must show a complete shift from the precursor's Si-Cl resonance to the characteristic T⁰ resonance of silanetriol (approx. -50 to -60 ppm), with less than 5% integration in the T¹ or T² (condensed dimer/oligomer) regions. If T¹/T² signals exceed 5%, the kinetic trap failed, indicating inadequate cooling or buffering.
Conclusion
Mastering the hydrolysis of Phenyltrichlorosilane-d5 requires a deep respect for its aggressive kinetics. By leveraging thermodynamic suppression (0°C), homogeneous co-solvents (THF), and rapid acid quenching, researchers can successfully isolate the silanetriol intermediate. The integration of the -d5 isotope transforms this highly reactive system into a transparent, self-validating model, paving the way for the precision engineering of next-generation silsesquioxane materials.
References
- Title: Mechanism for the Formation of Poly(phenylsilsesquioxane)
- Source: gbxfsilicones.
- Source: nih.
- Source: gelest.
- Source: acs.
- Source: benchchem.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unlocking the Applications of Phenyltrimethoxysilane in Modern Chemistry-GBXF SILICONES [en.gbxfsilicones.com]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Phenyltrichlorosilane-d₅ Isotopic Purity Requirements for High-Resolution NMR Spectroscopy
Core Directive: The Imperative of Isotopic Purity in Silane Derivatization
In the realm of structural elucidation and quantitative NMR (qNMR), deuterated silanes are indispensable tools. Phenyltrichlorosilane-d₅ (C₆D₅SiCl₃) is widely utilized as a derivatization agent to enhance the volatility and thermal stability of polar analytes, as a building block for deuterated poly(phenylsilsesquioxane)s, and as a specialized NMR reference standard[1].
However, the efficacy of Phenyltrichlorosilane-d₅ is entirely dictated by its isotopic purity. While standard commercial grades offer 98 atom % D, high-resolution NMR applications strictly require ≥99 atom % D[1]. This guide delineates the mechanistic causality behind this requirement, exploring how residual protium (¹H) induces severe spectral artifacts through isotopic perturbation of the magnetic shielding tensor.
Mechanistic Causality: Isotope Effects on Chemical Shifts
The requirement for 99 atom % D purity is not arbitrary; it is rooted in the quantum mechanical properties of molecular vibrations and their influence on nuclear magnetic shielding.
Suppression of ¹H Background and Dynamic Range
In a 98 atom % D sample, 2% of the aromatic protons remain. Statistically, this results in a heterogeneous mixture of isotopologues, primarily C₆D₅–, but with significant fractions of C₆D₄H– and C₆D₃H₂–. In high-field ¹H NMR, these residual protons appear in the aromatic region (δ 7.0–8.0 ppm). Because deuterium has a nuclear spin of I = 1, the residual protons couple with adjacent deuterons ( 2JHD and 3JHD ), splitting the residual ¹H signals into complex, low-intensity multiplets. These multiplets consume the dynamic range of the receiver and overlap with the critical aromatic signals of the target analyte, rendering precise integration impossible.
Intrinsic Secondary Isotope Effects on ²⁹Si NMR
The most profound impact of isotopic impurity manifests in the ²⁹Si NMR spectrum. The substitution of protium with deuterium alters the zero-point vibrational energy of the carbon-hydrogen bond. Because the heavier C–D bond resides lower in the asymmetric potential energy well, it exhibits a shorter average bond length than a C–H bond[2].
This geometric contraction alters the electron density around the aromatic ring, which in turn perturbs the magnetic shielding tensor of the directly bonded silicon atom. This phenomenon is known as a secondary isotope shift. When isotopic purity is suboptimal (<99 atom % D), the presence of mixed isotopologues (e.g., C₆D₄H–Si) means the silicon nuclei experience a distribution of slightly different electronic environments. Consequently, the ²⁹Si resonance—which should appear as a sharp singlet at approximately δ -23 ppm for the unhydrolyzed monomer[3]—suffers from inhomogeneous line broadening or distinct shoulder peaks, destroying the resolution required for structural assignment.
Quantitative Impact of Isotopic Purity
The table below summarizes the cascading effects of isotopic impurity on NMR spectral quality, demonstrating why ≥99 atom % D is the critical threshold for quantitative analysis.
| Isotopic Purity (atom % D) | Residual ¹H Content | ²⁹Si NMR Line Broadening | qNMR Suitability |
| 95.0% | 5.0% | Severe (Multiple distinct isotopologue peaks) | Unsuitable |
| 98.0% | 2.0% | Moderate (Visible shoulder peaks, baseline distortion) | Marginal |
| 99.0% | 1.0% | Minimal (Sharp singlet, high SNR) | Ideal |
| 99.5% | 0.5% | Negligible | Reference Grade |
Experimental Protocol: Silanization and Self-Validating NMR Workflow
Phenyltrichlorosilane is highly reactive toward moisture. Even trace water causes rapid hydrolysis to phenylsilanetriol, which subsequently condenses into poly(phenylsilsesquioxane) networks[3]. This polymerization shifts the ²⁹Si NMR signal from δ -23 ppm to the δ -60 to -80 ppm range[3]. Therefore, the derivatization protocol must be a self-validating system that isolates isotopic artifacts from hydrolysis artifacts.
Step-by-Step Methodology
-
Preparation of Anhydrous Environment : Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity nitrogen. All solvents (e.g., CDCl₃) must be dried over activated 3Å molecular sieves.
-
Analyte Preparation : Dissolve the target analyte (e.g., a complex alcohol) in 1.0 mL of anhydrous CDCl₃. Add exactly 1.0 equivalent of an internal standard (e.g., dibromomethane) to enable absolute quantification.
-
Derivatization : Cool the reaction vessel to 0 °C to control the exothermic generation of HCl. Inject 1.1 equivalents of Phenyltrichlorosilane-d₅ (99 atom % D) dropwise. Allow the mixture to warm to 25 °C and stir for 1 hour.
-
Self-Validating Blank Control : In a parallel, identical setup, inject Phenyltrichlorosilane-d₅ into anhydrous CDCl₃ without the analyte. This blank is critical: if the blank's ²⁹Si NMR spectrum shows signals between δ -60 and -80 ppm, the system has been compromised by moisture[3], and the batch must be discarded.
-
NMR Acquisition : Transfer the samples to dry NMR tubes under nitrogen. Acquire ¹H NMR (with proper relaxation delays, D1 ≥ 5 T₁) and ²⁹Si NMR (using inverse gated decoupling to suppress the negative Nuclear Overhauser Effect inherent to silicon).
-
Data Validation : Confirm the absence of complex C₆D₄H multiplets in the ¹H spectrum (δ 7.0–8.0 ppm) and verify a singular, sharp ²⁹Si resonance at the expected chemical shift.
Workflow Visualization
The following diagram illustrates the logical gating of the derivatization and validation process, ensuring that only data free from isotopic and hydrolytic interference proceeds to quantitative analysis.
Caption: Derivatization and NMR validation workflow for Phenyltrichlorosilane-d₅.
References
-
Abe, Y., et al. "Mechanism for the Formation of Poly(phenylsilsesquioxane)". Macromolecules, ACS Publications, 2004. Available at:[Link]
-
Hansen, P. E. "Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems". Nukleonika, Biblioteka Nauki, 2002. Available at:[Link]
Sources
Synthesis Pathways for Deuterated Phenyltrichlorosilane Derivatives: A Technical Guide
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Scalable Synthesis
Executive Summary & Strategic Value
Deuterated phenyltrichlorosilane derivatives, specifically Phenyltrichlorosilane-d5 ( C6D5SiCl3 ), are high-value building blocks in modern chemical synthesis. Their primary utility spans the creation of deuterated self-assembled monolayers (SAMs) for neutron reflectometry, the synthesis of silicon-containing pharmaceutical intermediates (exploiting the kinetic isotope effect to improve metabolic stability), and the formulation of advanced materials[1].
Because the Si-Cl bond is highly reactive, synthesizing the deuterated aromatic variant requires stringent environmental controls and precise mechanistic planning. This whitepaper details two distinct, field-proven synthesis pathways: the classical de novo Grignard Route and the modern late-stage Transition-Metal Catalyzed H/D Exchange .
Workflow comparison between de novo Grignard synthesis and late-stage catalytic H/D exchange.
Pathway 1: The Directed Grignard Coupling (De Novo Synthesis)
The classical approach to synthesizing organosilanes relies on the Grignard reaction, a foundational technique in 2[2]. This bottom-up approach utilizes commercially available bromobenzene-d5 to guarantee >99% deuterium incorporation.
Causality Behind Experimental Choices
-
Causality of Solvent Selection: Anhydrous diethyl ether is selected over tetrahydrofuran (THF). THF can induce the unwanted cleavage of the Si-Cl bonds under prolonged exposure, whereas ether provides optimal coordination to the magnesium center without compromising the integrity of the silicon electrophile.
-
Causality of Reagent Addition: To achieve mono-substitution, a2[2]. The Grignard reagent is added dropwise into a massive stoichiometric excess of silicon tetrachloride ( SiCl4 ). If normal addition were used, the localized excess of Grignard would rapidly attack the newly formed phenyltrichlorosilane, yielding diphenyldichlorosilane-d10 as a major contaminant.
Step-by-Step Methodology & Self-Validating Protocol
-
Initiation: In a flame-dried, argon-purged flask, suspend magnesium turnings (1.1 eq) in anhydrous diethyl ether. Add a crystal of iodine to activate the magnesium.
-
Grignard Formation: Add bromobenzene-d5 (1.0 eq) dropwise, maintaining a gentle reflux (35 °C). Stir for 2 hours until the magnesium is consumed, yielding C6D5MgBr .
-
Titration (Self-Validation Checkpoint 1): Titrate a 1.0 mL aliquot of the Grignard reagent using 1,10-phenanthroline and sec-butanol to determine the exact molarity. This ensures precise stoichiometric control in the next step.
-
Reverse Addition: Cool a solution of SiCl4 (3.0 eq) in ether to -20 °C. Add the titrated C6D5MgBr solution dropwise over 3 hours via a syringe pump.
-
In-Process Analytical Control (Self-Validation Checkpoint 2): Prior to distillation, extract a 0.1 mL aliquot of the crude mixture, derivatize with anhydrous methanol, and analyze via GC-MS. The presence of a peak at m/z 221 (corresponding to C6D5Si(OMe)3 ) confirms successful mono-substitution. The reaction is validated if the mono/di substitution ratio exceeds 20:1.
-
Isolation: Filter the precipitated MgClBr salts under an inert atmosphere. Isolate the target C6D5SiCl3 via fractional distillation (bp ~201 °C).
Pathway 2: Transition-Metal Catalyzed Isotopic Exchange
Recent advancements in late-stage functionalization have enabled direct3[3]. This pathway avoids the generation of stoichiometric magnesium salt waste and is ideal for converting existing inventories of standard phenyltrichlorosilane into their deuterated counterparts.
Causality Behind Experimental Choices
-
Causality of Deuterium Source: While 4 in transition-metal catalyzed isotopic exchanges[4], the extreme hydrolytic lability of the Si-Cl bonds strictly precludes its use here. Contact with trace D2O would instantly generate polymeric siloxanes and DCl gas. Therefore, anhydrous benzene-d6 ( C6D6 ) is utilized dually as the solvent and the deuterium donor.
-
Causality of Catalyst Selection: The (PNP)IrH2 pincer complex is chosen due to its robust thermal stability. The rigid tridentate pincer framework prevents catalyst deactivation via ligand dissociation during the high-energy oxidative addition into the C-H/C-D bonds of the arene[3]. While5 for silane deuteration[5], they are primarily effective for hydrosilanes rather than chlorosilanes.
Catalytic cycle of Ir-mediated H/D scrambling between C6D6 and phenyltrichlorosilane.
Step-by-Step Methodology & Self-Validating Protocol
-
Catalyst Assembly: Inside an argon-filled glovebox, charge a heavy-walled Schlenk flask with standard phenyltrichlorosilane (1.0 eq), 5 mol% of the (PNP)IrH2 catalyst, and a 10-fold volumetric excess of anhydrous C6D6 .
-
Isotopic Scrambling: Seal the Schlenk flask and heat the homogeneous mixture to 80 °C for 24 hours. The C6D6 acts as an infinite deuterium sink, driving the equilibrium toward complete deuteration of the phenyl ring.
-
In-Process Analytical Control (Self-Validation Checkpoint): Extract a 0.1 mL aliquot, dilute in anhydrous CDCl3 , and perform quantitative 1H-NMR against an internal standard (e.g., hexamethyldisiloxane, HMDSO). The system is self-validating when the integration of the aromatic protons (7.3–7.7 ppm) decreases to <2% relative to the initial concentration, confirming >98% deuterium incorporation.
-
Isolation: Remove the excess C6D6 via vacuum transfer. The deuterated product is then vacuum distilled directly from the catalyst residue.
Quantitative Data Summary
The selection between these two pathways depends heavily on the scale of production and the required isotopic purity. The resulting1 is a critical building block in pharmaceutical formulations[1].
| Parameter | Pathway 1: Grignard Route | Pathway 2: Ir-Catalyzed H/D Exchange |
| Isotopic Purity (D-inc) | >99% (Dependent on starting material) | ~95-98% (Equilibrium limited) |
| Overall Yield | 65 - 75% | 85 - 90% |
| Primary Byproducts | (C6D5)2SiCl2 , Magnesium salts | Trace siloxanes (only if moisture is present) |
| Scalability | High (Multi-kilogram) | Moderate (Gram to multi-gram scale) |
| Cost Driver | Bromobenzene-d5 precursor | Iridium catalyst, C6D6 solvent |
Conclusion
Both the Grignard synthesis and transition-metal catalyzed H/D exchange offer viable routes to deuterated phenyltrichlorosilanes. The Grignard route remains the gold standard for multi-kilogram scale-up due to its high isotopic fidelity and reliance on relatively inexpensive starting materials. Conversely, the Ir-catalyzed H/D exchange represents a highly elegant, atom-economical approach for late-stage labeling, provided strict anhydrous conditions are maintained to protect the delicate Si-Cl functionalities.
References
- Source: Gelest, Inc.
- Source: Organometallics (ACS Publications)
- Source: Organic Letters (ACS Publications)
- Source: PMC (nih.gov)
- Buy Phenyltrichlorosilane-d5 99 atom D Isotope - Quality Reliable Supply Source: MilliporeSigma URL
Sources
Phenyltrichlorosilane-d5: Advanced Handling, Safety Protocols, and Mechanistic Insights for Isotopic Labeling Applications
Executive Summary
Phenyltrichlorosilane-d5 (C₆D₅SiCl₃) is a highly reactive, isotopically labeled organosilicon compound utilized extensively in the synthesis of deuterated siloxanes, silicones, and hybrid materials for advanced NMR spectroscopy and mechanistic studies. While the deuterium labeling provides critical analytical advantages, the core chemical reactivity—and thus the hazard profile—remains identical to its non-deuterated counterpart[1]. As an application scientist, understanding the causality behind its reactivity is paramount. The extreme sensitivity of the Si-Cl bond to nucleophilic attack by water necessitates rigorous anhydrous handling protocols to prevent catastrophic degradation and severe safety hazards.
Physicochemical and Hazard Profile
To effectively manage Phenyltrichlorosilane-d5, researchers must first quantify its physical properties and Globally Harmonized System (GHS) classifications. The quantitative data required for comprehensive risk assessment is synthesized in Table 1.
Table 1: Physicochemical Properties and GHS Classification of Phenyltrichlorosilane-d5
| Property / Classification | Value / Description |
| Chemical Formula | C₆D₅SiCl₃ (Deuterated) / C₆H₅SiCl₃ (Unlabeled) |
| Molecular Weight | 216.58 g/mol (d5) / 211.55 g/mol (Unlabeled) |
| Appearance | Colorless liquid with a pungent, acidic odor |
| Boiling Point | 201 °C (lit.) |
| Density | ~1.32 g/mL at 25 °C |
| GHS Hazard Statements | H314 (Causes severe skin burns), H331 (Toxic if inhaled), H227 (Combustible) |
| GHS Precautionary | P260 (Do not breathe vapors), P280 (Wear PPE), P305+P351+P338 (Eye contact) |
| Reactivity Profile | EUH014: Reacts violently with water to evolve HCl gas |
Data aggregated from Sigma-Aldrich[2] and the PubChem Database[3].
Mechanistic Causality of Hazards
The primary hazard of Phenyltrichlorosilane-d5 is its violent reactivity with moisture. When exposed to water—whether from atmospheric humidity or moisture in human tissue—the compound undergoes rapid, exothermic hydrolysis. The nucleophilic attack of water on the highly electrophilic silicon center displaces the chloride leaving groups, generating deuterated phenylsilanetriol and releasing three equivalents of hydrogen chloride (HCl) gas[4].
This mechanism explains the causality behind the severe skin burns and eye damage (H314) associated with exposure, as documented by CAMEO Chemicals[4]. The localized generation of concentrated HCl on moist tissue causes immediate coagulative necrosis. Furthermore, the resulting silanetriol rapidly condenses into cross-linked siloxane networks. In a laboratory setting, this polymerization can clog syringe needles and Schlenk valves, creating dangerous pressure build-ups in sealed systems.
Figure 1: Hydrolysis pathway of Phenyltrichlorosilane-d5 leading to HCl generation and polymerization.
Self-Validating Handling Protocols: Air-Free Transfer
Given its extreme moisture sensitivity, Phenyltrichlorosilane-d5 must be handled using rigorous air-free techniques[5]. The following step-by-step methodology describes a self-validating syringe transfer method suitable for Schlenk line operations. Every step is designed with a specific mechanistic purpose to ensure an anhydrous environment.
Step-by-Step Methodology
-
System Preparation : Glassware must be oven-dried at 120 °C overnight and assembled hot under a continuous flow of ultra-high purity Argon.
-
Causality: Physisorbed water on glass surfaces is sufficient to initiate hydrolysis; thermal desorption is mandatory to prevent premature degradation.
-
-
Syringe Preparation : Use a gas-tight glass syringe with a Luer-lock needle. Purge the syringe three times with Argon.
-
Causality: Successive purging mechanically displaces residual atmospheric moisture and oxygen inside the syringe barrel.
-
-
Reagent Access : Insert a secondary Argon line (with a bubbler attached) into the reagent septum to maintain positive pressure. Insert the syringe needle.
-
Causality: Positive pressure prevents a vacuum from forming during extraction, which would otherwise draw moist room air into the reagent bottle.
-
-
Extraction and Transfer : Draw the required volume of C₆D₅SiCl₃ slowly to avoid cavitation. Transfer the needle to the reaction flask septum and inject.
-
Self-Validation Check : Observe the needle tip during the transfer process. If white fumes (HCl gas) are visible, the system has been compromised by moisture.
-
Causality: The visual fuming acts as an immediate, self-validating indicator of protocol failure. If fuming occurs, the transfer must be aborted, the compromised reagent discarded safely, and the system re-purged.
-
Figure 2: Self-validating air-free transfer workflow for moisture-sensitive chlorosilanes.
Emergency Response and Spill Mitigation
In the event of a spill, standard aqueous cleanup methods are strictly prohibited. As outlined in the Gelest Safety Data Sheet[5] and the New Jersey Right to Know Fact Sheet[6], the introduction of water will accelerate HCl evolution, creating a toxic gas cloud.
-
Spill Containment : Use dry, inert absorbents (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust, as the heat of hydrolysis can ignite them[7].
-
Vapor Suppression : Apply an alcohol-resistant foam to suppress vapors. Standard aqueous foams will react violently[4].
-
Neutralization : Once absorbed, the material should be carefully neutralized with a dry alkaline material (e.g., sodium bicarbonate) in a well-ventilated fume hood before disposal as hazardous waste.
-
Personnel Exposure : In case of skin contact, the immediate priority is removing the chemical. Flush the area with copious amounts of water for at least 15-30 minutes[6]. Causality: While water reacts with the chemical, the sheer volume of a safety shower dilutes and washes away the generated HCl faster than it can cause further thermal or chemical damage.
References
-
Gelest, Inc. "PHENYLTRICHLOROSILANE Safety Data Sheet." Gelest. [Link]
-
New Jersey Department of Health. "Right to Know Hazardous Substance Fact Sheet: Phenyl Trichlorosilane." NJ.gov.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7372, Phenyltrichlorosilane." PubChem.[Link]
Sources
- 1. CAS 98-13-5 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Trichloro(phenyl)silane = 97.0 98-13-5 [sigmaaldrich.com]
- 3. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. gelest.com [gelest.com]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Preparation of Deuterated Self-Assembled Monolayers Using Phenyltrichlorosilane-d5 (PTCS-d5)
Strategic Utility of Deuterated Silanes
Self-assembled monolayers (SAMs) of phenyltrichlorosilane (PTCS) are widely used to create stable, hydrophobic, aromatic interfaces on hydroxylated substrates. However, transitioning from standard PTCS to its deuterated isotopologue, Phenyltrichlorosilane-d5 (PTCS-d5) , unlocks advanced analytical capabilities for interfacial characterization.
The primary driver for utilizing PTCS-d5 is the generation of isotopic contrast for non-destructive probing techniques:
-
Neutron Reflectometry (NR): Hydrogen has a negative coherent scattering length (-3.74 fm), while deuterium has a strongly positive one (6.67 fm). Utilizing PTCS-d5 radically alters the scattering length density (SLD) profile of the substrate, providing the necessary contrast to resolve sub-nanometer interfacial structures, such as lipid bilayer fusion or protein binding events at the solid-liquid interface[1].
-
Sum-Frequency Generation (SFG) Spectroscopy: PTCS-d5 shifts the vibrational signature of the monolayer from the C-H stretching region (2800–3000 cm⁻¹) to the C-D stretching region (~2100–2300 cm⁻¹). This creates a background-free spectral window, allowing researchers to independently monitor the conformation of subsequently deposited hydrogenated molecules (e.g., drug compounds or polymers) without spectral interference from the underlying substrate[2].
Mechanistic Principles of Silane Self-Assembly
As an application scientist, I emphasize that silanization is not a simple physical coating; it is a highly moisture-sensitive chemisorption process governed by strict thermodynamic and kinetic parameters.
The assembly of PTCS-d5 relies on a delicate balance of water. The bulk solvent must be strictly anhydrous to prevent the trichlorosilane molecules from polymerizing in solution, which would lead to the deposition of disordered nanoparticle aggregates[3][4]. However, a strictly dehydrated system will not react. The reaction requires a thin layer of trace water naturally adsorbed onto the hydrophilic substrate to drive the following cascade:
-
Hydrolysis: The Si-Cl bonds of PTCS-d5 are hydrolyzed by surface-bound water into reactive silanol (Si-OH) groups[4][5].
-
Hydrogen Bonding: These intermediate silanols physisorb and hydrogen-bond to the hydroxylated silicon oxide surface[4].
-
Condensation & Cross-linking: Covalent Si-O-Si linkages are formed both vertically (to the substrate) and laterally (between adjacent silane molecules)[4][6].
Figure 1: Mechanistic pathway of PTCS-d5 self-assembly on hydroxylated substrates.
Materials and Reagents
To ensure reproducibility, all solvents used during the deposition phase must be strictly anhydrous.
Table 1: Reagent Specifications
| Material / Reagent | Grade / Purity | Purpose |
|---|---|---|
| Phenyltrichlorosilane-d5 | >98% Isotopic Purity | Primary SAM precursor. |
| Silicon Wafers | P-type Si (100), native oxide | Substrate for SAM deposition[5]. |
| Toluene | Anhydrous (Water < 0.002%) | Carrier solvent for silanization[3][5]. |
| Sulfuric Acid & Hydrogen Peroxide | ACS Reagent Grade (3:1 ratio) | "Piranha" solution for substrate hydroxylation[4]. |
| Chloroform & Isopropanol (IPA) | HPLC Grade | Post-deposition washing solvents[3]. |
Experimental Protocol: Self-Validating Workflow
The following protocol has been optimized to yield a dense, highly ordered PTCS-d5 monolayer. It incorporates a mandatory thermal annealing step to drive the condensation reaction to completion, ensuring the SAM is chemically stable against subsequent solvent exposure[3][5].
Step 4.1: Substrate Activation (Hydroxylation)
Causality: Trichlorosilanes require a high density of surface hydroxyl (-OH) groups to anchor successfully.
-
Cleave Si (100) wafers into desired dimensions.
-
Submerge the wafers in freshly prepared Piranha solution (3:1 v/v concentrated H₂SO₄ to 30% H₂O₂) for 1 hour at room temperature[4]. (Warning: Piranha is highly corrosive and reactive with organics. Handle with extreme caution).
-
Rinse the wafers exhaustively with Milli-Q water to remove all acid residues.
-
Dry completely under a gentle stream of high-purity N₂ gas.
Step 4.2: Monolayer Deposition
Causality: Deposition must occur in a moisture-controlled environment to prevent bulk polymerization of the silane[4].
-
Immediately transfer the activated wafers into a nitrogen-filled glovebox or a dry-air environment.
-
Prepare a 1 mM solution of PTCS-d5 in anhydrous toluene[3].
-
Submerge the activated silicon wafers into the PTCS-d5 solution.
-
Incubate for 1 hour at room temperature (approx. 20–25 °C)[3].
Step 4.3: Post-Deposition Washing and Thermal Curing
Causality: Unreacted silane must be removed before it polymerizes in ambient humidity. Baking provides the activation energy needed to finalize the lateral Si-O-Si cross-linking[5].
-
Remove the wafers from the silane solution and immediately rinse with excess anhydrous toluene[3].
-
Transfer the wafers to a beaker of chloroform and sonicate for 30 minutes. This step physically dislodges any physisorbed, unreacted silane aggregates[3].
-
Rinse the wafers with Isopropanol (IPA) and blow dry with N₂[3].
Figure 2: Step-by-step experimental workflow for the preparation of PTCS-d5 SAMs.
Quality Control and Validation Parameters
A protocol is only as good as its validation. Before proceeding to high-cost downstream applications (like NR or SFG), the SAM must be evaluated against the following benchmark metrics.
Table 2: Expected Quality Control Metrics for PTCS-d5 SAMs
| Analytical Method | Expected Value | Diagnostic Significance |
| Water Contact Angle | 73° ± 2° | Confirms uniform hydrophobic phenyl termination. Angles < 65° indicate incomplete coverage[3][5]. |
| Ellipsometry (Thickness) | 0.8 – 1.0 nm | Validates true monolayer formation. Values > 1.2 nm indicate unwanted bulk polymerization/multilayers[3][7]. |
| SFG Spectroscopy | ~2100–2300 cm⁻¹ | Confirms the presence of the deuterated phenyl rings (C-D stretch) and absence of C-H contamination[2]. |
Troubleshooting & Causality Matrix
-
Failure Mode 1: Ellipsometry shows a film thickness of > 2.0 nm, and the wafer appears slightly cloudy.
-
Causality: The anhydrous toluene was compromised, or the ambient humidity during transfer was too high. The PTCS-d5 underwent hydrolysis and condensation in the bulk liquid phase, depositing as a polymeric aggregate rather than a monolayer[4].
-
Correction: Use a fresh, sealed bottle of anhydrous solvent and ensure all glassware is oven-dried prior to use.
-
-
Failure Mode 2: Contact angle is highly variable across the wafer surface (e.g., 50° on one edge, 75° on another).
-
Causality: Incomplete substrate activation. The native oxide layer did not have a uniform distribution of Si-OH groups, likely due to exhausted Piranha solution or insufficient cleaning time.
-
Correction: Ensure Piranha solution is made fresh immediately before use, as the oxidative power of the peroxide degrades rapidly.
-
Sources
- 1. Neutron Reflectometry and Molecular Simulations Demonstrate HIV-1 Nef Homodimer Formation on Model Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA Nanostructure Deposition on Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Surface Modification of Silica Nanoparticles using Phenyltrichlorosilane-d5 (PTCS-d5)
Introduction & Rationale
The surface functionalization of silica nanoparticles (SiNPs) is a critical step in tailoring their interfacial properties for applications in drug delivery, nanocomposites, and biosensing. Modifying SiNPs with Phenyltrichlorosilane-d5 (PTCS-d5) offers a highly specialized dual-advantage:
-
Hydrophobicity & π−π Stacking: The phenyl ring transforms the hydrophilic silica surface into a hydrophobic, organically compatible interface capable of interacting with aromatic drug compounds.
-
Isotopic Labeling: The deuterated phenyl ring (-C 6 D 5 ) provides a distinct, background-free spectroscopic signature. This is invaluable for tracking nanoparticles in complex biological matrices using solid-state NMR, Raman spectroscopy, or neutron scattering, where standard proton signals would be obscured by background noise[1].
Mechanistic Principles & Causality
Unlike alkoxysilanes (e.g., APTES), which require pre-hydrolysis, trichlorosilanes exhibit extreme reactivity toward nucleophiles. Understanding the causality behind the reaction conditions is essential for preventing catastrophic bulk polymerization and ensuring a uniform monolayer.
-
Anhydrous Solvent Selection: The reaction must be performed in strictly anhydrous, non-polar solvents (such as toluene or bicyclohexane). Trichlorosilanes will violently hydrolyze and self-polymerize in the presence of bulk water, leading to uncontrolled agglomeration rather than surface-directed self-assembly[2].
-
Amine-Promoted Grafting: The addition of a tertiary amine, such as triethylamine (TEA), serves a dual purpose. First, it acts as an acid scavenger to neutralize the corrosive HCl byproduct. Second, it promotes a two-step reaction mechanism by forming a pentacoordinate silicon intermediate with the surface silanols, which dramatically accelerates the formation of robust covalent Si-O-Si linkages at room temperature[3].
-
Thermal Curing: Post-reaction thermal curing drives the condensation of adjacent, partially reacted silanols. This cross-linking creates a stable polysiloxane network that permanently anchors the PTCS-d5 to the nanoparticle surface, preventing desorption in aqueous environments[4].
Experimental Protocol
This protocol is designed as a self-validating system. Visual and physical checkpoints are embedded to ensure the integrity of the reaction at each stage.
Phase 1: Silica Nanoparticle Activation
Goal: Maximize reactive surface silanol (-OH) density while removing bulk water.
-
Acid Wash: Disperse 1.0 g of pristine SiNPs in 50 mL of 0.1 M HCl. Sonicate for 30 minutes to hydroxylate the surface.
-
Washing: Centrifuge at 10,000 x g for 10 minutes. Discard the supernatant and wash the pellet three times with deionized water until the pH is neutral.
-
Controlled Drying: Dry the SiNPs in a vacuum oven at 110°C for 12 hours.
Phase 2: Anhydrous Dispersion
-
Solvent Prep: Transfer the dried SiNPs to a flame-dried Schlenk flask. Add 50 mL of anhydrous toluene.
-
Dispersion: Probe-sonicate the mixture under an inert Argon or Nitrogen atmosphere for 15 minutes to break up aggregates.
-
Catalyst Addition: Inject 0.5 mL of anhydrous Triethylamine (TEA) into the suspension and stir for 10 minutes.
Phase 3: Silanization Reaction (Self-Validating)
-
Silane Addition: Slowly add 0.2 mL of Phenyltrichlorosilane-d5 dropwise via a gas-tight syringe under vigorous magnetic stirring.
-
Self-Validation Checkpoint: Within 5–10 minutes, observe the formation of a fine, white precipitate (TEA-HCl salt) suspended in the toluene. The appearance of this salt is a physical confirmation that the nucleophilic substitution is successfully occurring and HCl is being generated and scavenged[3].
-
Incubation: Allow the reaction to proceed at room temperature for 12 hours under continuous inert gas flow.
Phase 4: Purification and Curing
-
Quenching & Washing: Centrifuge the suspension to collect the modified SiNPs. Wash the pellet sequentially with:
-
Toluene (2x) to remove unreacted PTCS-d5.
-
Absolute Ethanol (2x) to dissolve and remove the TEA-HCl salt byproducts.
-
-
Thermal Curing: Dry the purified nanoparticles in an oven at 110°C for 2 hours.
-
Self-Validation Checkpoint: The resulting powder should readily float on the surface of water, physically validating the successful transition from a hydrophilic to a hydrophobic state.
-
Quantitative Data & Characterization
The following table summarizes the expected physical and spectroscopic shifts validating the successful grafting of PTCS-d5 onto the SiNPs.
| Characterization Technique | Pristine Silica Nanoparticles | PTCS-d5 Modified Silica Nanoparticles | Diagnostic Significance |
| Water Contact Angle | < 15° (Highly Hydrophilic) | > 110° (Highly Hydrophobic) | Confirms surface coverage of non-polar phenyl rings. |
| Zeta Potential (pH 7) | -35 mV to -45 mV | -15 mV to -25 mV | Reduction in negative charge due to consumption of surface -OH groups[4]. |
| FTIR / Raman Spectroscopy | Broad -OH stretch (~3400 cm⁻¹) | Appearance of C-D stretch (~2250–2300 cm⁻¹) | Direct confirmation of the deuterated isotopic label. |
| Solid-State ²H NMR | No signal | Strong ²H resonance peak | Validates the structural integrity of the -C 6 D 5 group post-grafting. |
| DLS (Hydrodynamic Size) | Base diameter (e.g., 50 nm) | Base diameter + ~2-4 nm | Confirms monolayer formation without bulk agglomeration[5]. |
Workflow Diagram
Workflow for the surface modification of Silica Nanoparticles using Phenyltrichlorosilane-d5.
References
-
Tripp, C. P., & Hair, M. L. (1993). 3. The Journal of Physical Chemistry.
-
Mousavi, M., & Fini, E. (2020). 4. ACS Sustainable Chemistry & Engineering.
-
Ngunjiri, J. N., et al. (2017). 2. AIP Publishing / Journal of Vacuum Science & Technology A.
-
Luo, Y., et al. (2017). 1. ACS Omega.
Sources
Application Note: Synthesis of Deuterated Polysiloxanes from Phenyltrichlorosilane-d5 Precursors
Introduction: The Strategic Advantage of Deuteration in Polysiloxane Chemistry
Polysiloxanes are a versatile class of polymers renowned for their thermal stability, chemical inertness, and biocompatibility, leading to their widespread use in fields ranging from medical devices to advanced coatings.[1][2][3] The strategic replacement of hydrogen atoms with their stable isotope, deuterium, within the polysiloxane structure offers a significant enhancement of their utility, particularly in pharmaceutical research and development.[4][5][6] Deuterated compounds exhibit a kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes.[6] This property makes deuterated polysiloxanes invaluable as internal standards in mass spectrometry for pharmacokinetic studies, improving analytical accuracy and enabling more precise quantification of drug metabolites.[4][5] Furthermore, the altered spectroscopic properties of deuterated molecules can simplify complex NMR spectra, aiding in structural elucidation.[7][8][9]
This application note provides a detailed protocol for the synthesis of deuterated phenyl-polysiloxanes using Phenyltrichlorosilane-d5 as the precursor. We will delve into the mechanistic underpinnings of the synthesis, provide step-by-step experimental procedures, and discuss the necessary characterization techniques to ensure the successful synthesis of these high-value materials.
Core Principles: Hydrolysis and Condensation of Phenyltrichlorosilane-d5
The synthesis of polysiloxanes from chlorosilane precursors is fundamentally a two-step process: hydrolysis followed by condensation.[3][10]
-
Hydrolysis: The initial and often rapid step involves the reaction of the silicon-chlorine (Si-Cl) bonds in Phenyltrichlorosilane-d5 with water to form silanol intermediates (Si-OH). This reaction is typically vigorous and produces hydrochloric acid (HCl) as a byproduct.[10]
-
Condensation: The newly formed silanol groups are highly reactive and readily undergo condensation reactions with each other to form stable siloxane bonds (Si-O-Si), releasing water in the process. This step is what leads to the formation of the polymer backbone.
The structure of the final polysiloxane—whether it is linear, cyclic, or a cross-linked network—is highly dependent on the reaction conditions, such as the concentration of water, temperature, and the presence of catalysts.[11][12] For Phenyltrichlorosilane-d5, which has three reactive chloro groups, a high degree of cross-linking is expected, leading to the formation of a rigid resinous material often referred to as a T-resin.
Experimental Protocol: Synthesis of Deuterated Phenyl-Polysiloxane Resin
This protocol details the controlled hydrolysis and condensation of Phenyltrichlorosilane-d5 to yield a deuterated phenyl-polysiloxane resin.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Phenyltrichlorosilane-d5 | >99% isotopic purity |
| Toluene | Anhydrous |
| Deionized Water | High purity |
| Sodium Bicarbonate | Reagent grade |
| Anhydrous Magnesium Sulfate | Reagent grade |
| Round-bottom flask | Three-necked, appropriate size |
| Addition funnel | |
| Magnetic stirrer with hotplate | |
| Condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Schlenk line or inert gas (N₂/Ar) setup | |
| Standard laboratory glassware |
Diagram of the Experimental Setup:
Caption: A standard setup for the controlled hydrolysis of Phenyltrichlorosilane-d5.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser. The entire apparatus should be thoroughly dried and placed under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent premature and uncontrolled hydrolysis of the highly reactive Phenyltrichlorosilane-d5 with atmospheric moisture.
-
Reagent Preparation:
-
In the addition funnel, prepare a solution of Phenyltrichlorosilane-d5 in anhydrous toluene. A typical concentration would be 1 M.
-
In the reaction flask, add a mixture of toluene and deionized water. The amount of water should be in stoichiometric excess relative to the Phenyltrichlorosilane-d5 to ensure complete hydrolysis. A molar ratio of at least 3:1 (water:silane) is recommended.
-
-
Controlled Hydrolysis:
-
Cool the reaction flask in an ice bath to moderate the exothermic hydrolysis reaction.
-
Begin vigorously stirring the toluene/water mixture.
-
Slowly add the Phenyltrichlorosilane-d5 solution from the addition funnel to the reaction flask over a period of 1-2 hours. The slow addition rate is critical to control the reaction temperature and prevent the formation of unwanted byproducts.
-
-
Condensation and Aging:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 4-6 hours to ensure the condensation reaction proceeds to a significant extent. For a higher degree of polymerization, the mixture can be gently heated to 40-50°C.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove any residual HCl.
-
Wash again with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator to yield the deuterated phenyl-polysiloxane resin.
-
Diagram of the Synthetic Pathway:
Caption: The two-step reaction pathway from Phenyltrichlorosilane-d5 to the final polysiloxane network.
Characterization and Quality Control
Thorough characterization is essential to confirm the successful synthesis and deuteration of the polysiloxane resin.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the absence of phenyl protons. | The characteristic signals for aromatic protons (typically ~7-8 ppm) should be absent or significantly diminished, confirming high levels of deuteration. The presence of any residual Si-OH protons may be observed, but these are often broad and can exchange with deuterated solvents.[13] |
| ²H (Deuterium) NMR Spectroscopy | To directly observe the incorporated deuterium. | A signal in the aromatic region corresponding to the C-D bond will confirm the presence and chemical environment of the deuterium atoms.[7][8] |
| ²⁹Si NMR Spectroscopy | To characterize the siloxane backbone structure. | Signals in the range of -70 to -80 ppm are characteristic of T-type silicon atoms (RSiO₃) in a cross-linked network. The presence of multiple peaks can indicate different local environments within the polymer structure.[11][13] |
| FTIR Spectroscopy | To identify key functional groups. | The presence of a strong, broad absorption band around 1000-1100 cm⁻¹ is characteristic of the Si-O-Si stretching vibration, confirming the formation of the polysiloxane backbone. A broad peak around 3200-3600 cm⁻¹ would indicate the presence of residual Si-OH groups. |
| Gel Permeation Chromatography (GPC) | To determine molecular weight and polydispersity (for soluble fractions). | GPC analysis can provide information on the molecular weight distribution of any soluble oligomeric species. However, highly cross-linked resins may be largely insoluble. |
Applications in Research and Drug Development
The deuterated phenyl-polysiloxane synthesized via this protocol can serve several critical functions:
-
Internal Standards for Mass Spectrometry: Due to its distinct mass, it can be used as a non-endogenous internal standard for the quantification of drugs and their metabolites in complex biological matrices.[4] This improves the accuracy and reproducibility of bioanalytical methods.
-
Tracers in Metabolic Studies: The deuterium label allows for the tracking of the fate of silicon-containing compounds in biological systems.
-
Materials for Neutron Scattering: The difference in neutron scattering cross-section between hydrogen and deuterium makes these materials useful for studying the structure and dynamics of polymers.[4]
Conclusion
The synthesis of deuterated polysiloxanes from Phenyltrichlorosilane-d5 provides a valuable tool for researchers in the pharmaceutical and materials science fields. The protocol outlined in this application note, based on the fundamental principles of siloxane chemistry, offers a reliable method for producing these specialized polymers. Careful control of reaction conditions and thorough characterization are paramount to ensuring the quality and desired properties of the final material. The unique characteristics of these deuterated polymers open up new possibilities for advanced analytical techniques and a deeper understanding of the behavior of silicon-containing compounds in various applications.
References
-
2 H NMR Study of a Deuterium Labelled Ferroelectric Liquid-Crystalline Polysiloxane. Taylor & Francis Online. Available at: [Link]
-
2 H NMR Study of a Deuterium Labelled Ferroelectric Liquid-Crystalline Polysiloxane | Request PDF. ResearchGate. Available at: [Link]
-
Deuterated Polymers: A Cornerstone Guide to Synthesis, Applications, and Future Trends. ResolveMass. Available at: [Link]
-
McGrath, J. E., & Riffle, J. S. An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Available at: [Link]
-
Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. MDPI. Available at: [Link]
-
The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo” - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Deuterium magnetic resonance study of some liquid-crystalline polysiloxanes | Macromolecules. ACS Publications. Available at: [Link]
-
The Influence of HCl Concentration on the Rate of the Hydrolysis-Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under "Pseudo"-Equilibrium Conditions - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Polymerization of Cyclic Siloxanes, Silanes, and Related Monomers | Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Silicones: Chemistry and Technology. De Gruyter. Available at: [Link]
-
Fast Analysis of Polysiloxanes by Benchtop NMR - Magritek. Magritek. Available at: [Link]
-
Electrochemically deuterated silane synthesis with D2O - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. ResearchGate. Available at: [Link]
-
Polysiloxanes in Theranostics and Drug Delivery: A Review - MDPI. MDPI. Available at: [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
Mechanism and kinetics of the synthesis of phenyltrichlorosilane from trichlorosilane and chlorobenzene by gas phase condensation | Request PDF. ResearchGate. Available at: [Link]
-
Analysis of the Development Status and Advantages of Deuterated Drugs. Chinese Pharmaceutical Journal. Available at: [Link]
-
Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC. National Center for Biotechnology Information. Available at: [Link]
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- 1. asau.ru [asau.ru]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
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- 11. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of HCl Concentration on the Rate of the Hydrolysis-Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under "Pseudo"-Equilibrium Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks - PMC [pmc.ncbi.nlm.nih.gov]
Vapor Phase Deposition of Phenyltrichlorosilane-d5 (PTCS-d5): Protocols for High-Fidelity Isotopic Self-Assembled Monolayers
Introduction and Mechanistic Rationale
The fabrication of Self-Assembled Monolayers (SAMs) using organosilanes is a foundational technique in surface science, drug development, and biosensor design. Among these, Phenyltrichlorosilane-d5 (PTCS-d5) —an isotopically labeled silane where the phenyl ring is fully deuterated—offers unique analytical advantages. The deuterium label provides a distinct vibrational signature (C–D stretch) that is completely decoupled from the ubiquitous C–H stretches found in biological matrices and organic solvents, making it an ideal background-free probe for spectroscopic tracking (e.g., FTIR, Sum Frequency Generation, and neutron reflectometry)[1].
The Causality of Vapor Phase vs. Liquid Phase Deposition
Trichlorosilanes are highly reactive. When deposited via traditional liquid-phase methods, the presence of trace water in the solvent often triggers uncontrolled bulk self-polymerization. This results in rough, multilayered aggregates rather than a true monolayer[2].
Vapor phase deposition eliminates solvent-induced variables and restricts the mean free path of the silane molecules. By controlling the vapor pressure and limiting water availability to only the surface-bound hydroxyls, the reaction is thermodynamically driven toward a highly reproducible, ultra-smooth, and dense 2D siloxane network[1][2].
Experimental Workflows and Reaction Mechanisms
The deposition process relies on a self-limiting chemical reaction. The Si–Cl bonds of the PTCS-d5 molecule hydrolyze upon contact with the hydrated substrate surface, forming intermediate silanols (Si–OH). These silanols then undergo a condensation reaction, cross-linking with adjacent silane molecules (Si–O–Si) and anchoring covalently to the substrate (Si–O–Substrate).
Figure 1: Reaction mechanism of PTCS-d5 self-assembly via vapor phase deposition.
Figure 2: End-to-end experimental workflow for the vapor phase deposition of PTCS-d5.
Step-by-Step Deposition Protocol
Phase 1: Substrate Hydroxylation (Activation)
Trichlorosilanes require a high density of surface hydroxyl (–OH) groups to anchor covalently. Without them, the silane will merely physisorb and wash away during post-cleaning.
-
Solvent Cleaning: Sonicate silicon wafers or glass substrates sequentially in acetone, ethanol, and deionized (DI) water for 10 minutes each.
-
Drying: Dry thoroughly with a stream of high-purity N₂ gas.
-
Surface Activation: Treat the substrates using an Oxygen Plasma cleaner (100 W, 5–10 minutes). Alternatively, immerse in a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (Safety Note: Piranha is highly corrosive and reactive with organics).
-
Immediate Transfer: Rinse with DI water, dry with N₂, and proceed immediately to the vacuum chamber to prevent airborne hydrocarbon contamination.
Phase 2: Apparatus Setup and Vapor Deposition
-
Silane Preparation: Inside a nitrogen-filled glovebox (to prevent premature hydrolysis), dispense 50–100 µL of neat PTCS-d5 into a small, open glass vial.
-
Chamber Loading: Place the freshly activated substrates and the PTCS-d5 vial into a vacuum desiccator or a custom vacuum-line apparatus[2].
-
Evacuation: Seal the chamber and evacuate to a reduced pressure (< 10⁻³ Torr). Once the target pressure is reached, isolate the vacuum pump (close the valve) to create a static vacuum environment.
-
Thermal Deposition: Heat the sealed chamber to 110–120 °C for 4 to 12 hours.
-
Causality: Elevated temperatures increase the vapor pressure of PTCS-d5, ensuring saturation of the vapor space, while simultaneously providing the thermodynamic energy required to drive the condensation of silanols into a dense siloxane network[1].
-
Phase 3: Post-Deposition Curing and Cleaning
-
Venting: Allow the chamber to cool and vent slowly with dry N₂.
-
Solvent Wash: Remove the substrates and sonicate in anhydrous toluene for 5 minutes, followed by absolute ethanol for 5 minutes.
-
Causality: This critical step strips away any physisorbed, unreacted PTCS-d5 or loosely bound oligomers, ensuring only the covalently bound monolayer remains.
-
-
Thermal Annealing: Bake the substrates on a hotplate at 120 °C for 30 minutes to finalize the cross-linking of the Si–O–Si network.
Self-Validating Systems & Quality Control
To ensure the scientific integrity of the deposited SAM, the protocol must be treated as a self-validating system. Deviation from the expected quantitative metrics below indicates a failure in the deposition parameters (usually excess ambient moisture leading to polymerization).
Quantitative Characterization Metrics
| Analytical Technique | Target Parameter | Expected Value | Diagnostic Significance |
| Ellipsometry | Film Thickness | 0.8 – 1.2 nm | Validates true monolayer formation. A thickness >1.5 nm definitively indicates unwanted bulk polymerization. |
| Goniometry | Advancing Water Contact Angle | 65° – 75° | Confirms uniform hydrophobic phenyl termination[3]. Angles <60° indicate incomplete coverage; >85° suggest multilayer aggregates. |
| FTIR Spectroscopy | C–D Stretching Mode | ~2270 cm⁻¹ | Confirms the presence of the deuterated phenyl ring. Provides a clean signal without C–H background interference[1]. |
| XPS | Si 2p Binding Energy | ~102.5 eV | Verifies the formation of the covalent Si–O–Si and Si–O–Substrate siloxane network. |
Troubleshooting Insight: If the contact angle is correct but the ellipsometric thickness is too high, the vapor phase was likely saturated with too much ambient water prior to evacuation. Ensure the chamber is properly purged with N₂ before drawing the vacuum.
References
-
Nanostructures prepared by vacuum-line deposition of organosilanes through a colloidal mask Source: AIP Publishing URL:[Link]
- Conductive polymer films grafted on organic substrates (US9530965B2)
-
Deposition of Dense Siloxane Monolayers from Water and Trimethoxyorganosilane Vapor Source: Langmuir - ACS Publications URL:[Link]
Sources
Application Note: Phenyltrichlorosilane-d5 as a Deuterium Tracer in Mechanistic Studies of Siloxane Polymerization and Interfacial Self-Assembly
Introduction & Scientific Rationale
Phenyltrichlorosilane (PTCS) is a foundational organosilicon building block used extensively in the synthesis of high-temperature poly(phenylsilsesquioxane) (PPSQ) polymers and the fabrication of self-assembled monolayers (SAMs) for organic electronics[1][2]. However, elucidating the exact reaction kinetics, molecular orientations, and phase-separation behaviors of phenyl rings in complex matrices is analytically challenging due to severe spectral overlap in standard 1 H NMR and vibrational spectroscopy.
Phenyltrichlorosilane-d5 (C 6 D 5 SiCl 3 ) [3] serves as a powerful isotopic tracer that circumvents these limitations. By replacing the five protons on the phenyl ring with deuterium, researchers can leverage the kinetic isotope effect and distinct spectral shifts to isolate the behavior of the phenyl group.
The E-E-A-T Rationale for Deuterium Labeling:
-
Vibrational Isolation: The C-D stretching frequency occurs in the "silent region" of the infrared/Raman spectrum (~2200–2300 cm −1 ), completely decoupled from the C-H stretches (~2800–3100 cm −1 ) of adventitious carbon or co-deposited alkylsilanes[4].
-
Nuclear Magnetic Resonance: 2 H NMR provides a background-free window to track the condensation kinetics of specific phenyl groups without interference from solvent or co-monomer protons.
-
Mass Spectrometry: The +5 Da mass shift per phenyl ring allows for unambiguous identification of co-condensation products and cyclic intermediates during polymerization[1].
Application I: Elucidating the Mechanism of Poly(phenylsilsesquioxane) Formation
Poly(phenylsilsesquioxane) (PPSQ) is synthesized via the hydrolysis of PTCS followed by the condensation of the resulting silanetriols. Depending on the solvent, temperature, and catalyst, the reaction can yield random networks, discrete polyhedral cages (e.g., T8, T10, T12), or highly ordered double-chain ladder structures[1]. Using PTCS-d5 allows researchers to track the transition from cyclic intermediates to fully condensed ladder structures.
Experimental Protocol: Synthesis and Kinetic Tracking of PPSQ-d5
Self-Validating Design: The use of methyl isobutyl ketone (MIBK) as a solvent allows for controlled, slow condensation, preventing immediate precipitation of random networks and allowing the capture of cyclic intermediates[1].
Step-by-Step Methodology:
-
Preparation: Purge a 500 mL 3-neck Schlenk flask with dry N 2 . Add 10.0 g (46.2 mmol) of Phenyltrichlorosilane-d5[3] to 150 mL of anhydrous methyl isobutyl ketone (MIBK).
-
Controlled Hydrolysis: Cool the reaction vessel to 0 °C using an ice bath. Add 12.5 mL of HPLC-grade water dropwise over 45 minutes using an addition funnel. Causality: Slow addition at 0 °C controls the highly exothermic generation of HCl gas and favors the formation of cis-cyclic intermediates over random cross-linking[1].
-
Condensation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The dissolved HCl acts as an in-situ acid catalyst for the condensation of silanetriols into siloxanes (Si-O-Si).
-
Kinetic Sampling: At 30-minute intervals, extract 1 mL aliquots. Immediately quench these aliquots by washing with cold DI water to remove HCl, then flash-freeze in liquid nitrogen.
-
Polymer Isolation: Wash the bulk organic layer with DI water until the aqueous phase reaches a neutral pH. Evaporate the MIBK in vacuo to yield the PPSQ-d5 prepolymer.
-
Analysis: Analyze the quenched aliquots using 29 Si NMR and 2 H NMR to quantify the ratio of fully condensed (T 3 ) vs. partially condensed (T 2 , T 1 ) silicon species.
Reaction Pathway Visualization
Caption: Mechanistic pathway of PTCS-d5 hydrolysis and subsequent condensation into cage and ladder silsesquioxanes.
Application II: Probing Interfacial Dynamics in Self-Assembled Monolayers (SAMs)
In organic field-effect transistors (OFETs), the gate dielectric surface is often modified with SAMs to tune surface energy and improve the morphology of the deposited organic semiconductor[2]. Mixing aromatic silanes (like PTCS) with aliphatic silanes (like octadecyltrichlorosilane, OTS) creates phase-separated nanoislands[4].
Using PTCS-d5 in a mixed SAM allows researchers to use Vibrational Sum Frequency Generation (VSFG) spectroscopy to selectively probe the orientation of the phenyl rings without interference from the OTS alkyl chains.
Experimental Protocol: Fabrication of Mixed PTCS-d5 / OTS SAMs
Self-Validating Design: Performing the silanization at 0 °C suppresses the homogeneous polymerization of trichlorosilanes in solution, ensuring that the reaction is strictly heterogeneous (surface-bound)[4].
Step-by-Step Methodology:
-
Substrate Activation: Clean SiO 2 /Si wafers using a Piranha solution (3:1 H 2 SO 4 :H 2 O 2 ) for 15 minutes. (Caution: Highly reactive and corrosive). Rinse copiously with ultra-pure water and dry under N 2 . Expose to O 2 plasma for 5 minutes to maximize surface silanol (Si-OH) density.
-
Solution Preparation: In a glovebox, prepare a 1.0 mM total silane solution in anhydrous toluene, consisting of a 1:1 molar ratio of PTCS-d5 and OTS.
-
Chemisorption: Immerse the activated SiO 2 substrates into the silane solution at 0 °C for 12 hours. Causality: The initial step is the rapid chemisorption of the silanes to the surface, followed by a slower, thermodynamically driven 2D phase separation where PTCS-d5 and OTS segregate into distinct nanoislands due to differing van der Waals interactions[4].
-
Curing: Remove the substrates, sonicate in fresh toluene for 3 minutes to remove physisorbed aggregates, and bake at 120 °C for 20 minutes to drive the cross-linking of the Si-O-Si network.
-
Interrogation: Mount the sample in a VSFG spectrometer. Tune the IR beam to the 2200–2300 cm −1 range to specifically probe the C-D stretching modes of the PTCS-d5 domains.
SAM Fabrication Workflow
Caption: Workflow for the fabrication and spectroscopic analysis of phase-separated mixed SAMs on SiO2.
Quantitative Data Interpretation
When utilizing PTCS-d5 as a mechanistic tracer, specific analytical modalities will yield highly predictable shifts compared to standard PTCS. The table below summarizes the expected data outputs used to validate experimental success.
| Analytical Modality | Target Analyte | Standard PTCS Signal | PTCS-d5 Signal | Mechanistic Utility |
| Mass Spectrometry (ESI-MS) | T8 Cage Silsesquioxane | m/z ~ 1033 [M+H] + | m/z ~ 1073 [M+H] + | Tracks the exact number of deuterated phenyl rings incorporated during co-condensation. |
| Vibrational Spectroscopy (Raman/VSFG) | Aromatic Ring Stretch | ~3050 - 3070 cm −1 (C-H) | ~2250 - 2280 cm −1 (C-D) | Allows isolated analysis of phenyl ring orientation in mixed SAMs without OTS interference[4]. |
| Nuclear Magnetic Resonance | Prepolymer ( 1 H NMR) | 7.2 - 7.8 ppm (Multiplet) | Silent (No signal) | Confirms complete isotopic labeling and purity of the starting material[3]. |
| Nuclear Magnetic Resonance | Prepolymer ( 2 H NMR) | Silent (No signal) | 7.2 - 7.8 ppm (Broad) | Monitors the mobility and rigidity of the phenyl rings as the polymer transitions from liquid to solid state. |
Conclusion
The integration of Phenyltrichlorosilane-d5 into organosilicon workflows provides unparalleled mechanistic clarity. Whether tracking the step-growth kinetics of ladder-like poly(phenylsilsesquioxanes)[1] or mapping the nanoscale phase separation of gate dielectric monolayers[2][4], the deuterium label acts as a highly specific, non-perturbative probe. Researchers must ensure strict anhydrous conditions during the initial handling of PTCS-d5 to prevent premature hydrolysis and maintain the integrity of the isotopic tracer.
References
- Sigma-Aldrich (MilliporeSigma). "Phenyltrichlorosilane-d5 99 atom % D Isotope - Quality Reliable Supply". Sigma-Aldrich Product Catalog.
- ACS Publications. "Mechanism for the Formation of Poly(phenylsilsesquioxane)". Macromolecules.
- ACS Publications. "Single and Binary Self-Assembled Monolayers of Phenyl- and Pentafluorophenyl-Based Silane Species, and Their Phase Separation with Octadecyltrichlorosilane". Langmuir.
- MDPI. "Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers". Materials.
Sources
Phenyltrichlorosilane-d5 cross-linking protocols in materials science
Application Note: Phenyltrichlorosilane-d5 Cross-Linking Protocols for Advanced Surface Modification
Executive Summary
Phenyltrichlorosilane-d5 (PTCS-d5, CAS: 59620-12-1) is a highly specialized, isotopically labeled organosilane utilized extensively in materials science for surface modification and the generation of self-assembled monolayers (SAMs)[1]. While standard phenyltrichlorosilane (PTCS) is routinely employed to impart hydrophobicity, thermal stability, and π−π interaction capabilities to hydroxylated surfaces, the deuterated analog (PTCS-d5) serves a critical analytical function. By replacing the five protons on the aromatic ring with deuterium, researchers can achieve unambiguous signal resolution in Fourier Transform Infrared (FTIR) spectroscopy, Solid-State Nuclear Magnetic Resonance (ssNMR), and Neutron Reflectometry without interference from the underlying substrate or ambient aliphatic contaminants.
Mechanistic Principles of Trichlorosilane Cross-Linking
Trichlorosilanes are highly reactive species. The formation of a robust, cross-linked siloxane network on a substrate (e.g., silica, glass, or metal oxides) relies on a delicate moisture balance. The causality of the reaction dictates that bulk water must be rigorously excluded to prevent premature, uncontrolled bulk polymerization. Instead, the reaction relies entirely on the trace hydration layer naturally present on hydrophilic substrates.
-
Hydrolysis : The Si-Cl bonds react with surface-bound water to form silanols (Si-OH), releasing HCl gas as a byproduct.
-
Physisorption : The newly formed silanols hydrogen-bond with the substrate's native hydroxyl groups.
-
Condensation (Cross-linking) : Adjacent silanol groups condense to form a lateral Si-O-Si polysiloxane network, while simultaneously forming covalent Si-O-Substrate bonds[2].
This kinetic growth phase ensures a dense, highly ordered monolayer, driven initially by chemisorption and subsequently by intermolecular arrangement and in-plane cross-linking[3].
The Strategic Role of Deuteration (PTCS-d5)
Logical relationship mapping the analytical advantages of deuterated silane precursors.
Step-by-Step Experimental Protocol
The following protocol details the generation of a self-validating PTCS-d5 monolayer. Every step is designed to isolate the surface reaction from environmental variables.
Standardized workflow for PTCS-d5 self-assembled monolayer formation and cross-linking.
1. Substrate Hydroxylation
-
Action : Treat silicon wafers or glass slides with Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 30 minutes. (Caution: Highly reactive and corrosive). Rinse copiously with ultra-pure water (18.2 MΩ·cm) and dry under a stream of N₂.
-
Causality : This oxidative treatment removes organic contaminants and maximizes surface silanol (-OH) density, which is the absolute prerequisite for anchoring the trichlorosilane[3].
2. Solvent Preparation
-
Action : Utilize strictly anhydrous toluene (water content < 0.005%).
-
Causality : Excess water in the solvent causes PTCS-d5 to polymerize in solution, forming siloxane nanoparticles that precipitate onto the substrate rather than forming a uniform, covalently bound surface monolayer.
3. Silanization
-
Action : Prepare a 0.2% v/v solution of PTCS-d5 (Isotopic purity: 99 atom % D)[4] in anhydrous toluene inside a nitrogen-purged glovebox. Submerge the hydroxylated substrates into the solution for 2 hours at room temperature.
-
Causality : A 0.2% concentration provides optimal kinetics for the two-step growth process (chemisorption followed by lateral cross-linking) without promoting disordered multilayer stacking[5].
4. Washing and Sonication
-
Action : Remove substrates and immediately rinse with fresh toluene, followed by sequential 5-minute ultrasonication in toluene, chloroform, and absolute ethanol.
-
Causality : Sonication in solvents of varying polarities disrupts and removes any physisorbed, unreacted, or bulk-polymerized silane, ensuring only the covalently bound, cross-linked monolayer remains.
5. Thermal Curing
-
Action : Bake the substrates on a hotplate at 120°C for 30 minutes.
-
Causality : Heat drives the condensation reaction of any remaining unreacted silanols (Si-OH) to completion, maximizing the in-plane Si-O-Si cross-linking density and stabilizing the film[2].
Quantitative Data & Validation (Self-Validating System)
A robust protocol must be a self-validating system. After curing, the surface must be interrogated to confirm the presence, thickness, and isotopic identity of the PTCS-d5 layer.
Table 1: Comparative Physicochemical and Analytical Properties of PTCS vs. PTCS-d5 SAMs
| Parameter | Phenyltrichlorosilane (PTCS) | Phenyltrichlorosilane-d5 (PTCS-d5) | Analytical Significance |
| CAS Number | 98-13-5[4] | 59620-12-1[1] | Material sourcing and verification. |
| Molecular Weight | 211.55 g/mol | 216.58 g/mol [1] | Mass spectrometry differentiation. |
| Film Thickness | ~0.5 - 0.8 nm[5] | ~0.5 - 0.8 nm | Confirms true monolayer formation vs. multilayer. |
| Water Contact Angle | 70° - 75°[3] | 70° - 75° | Validates surface hydrophobicity and coverage. |
| Aromatic Stretch (IR) | ~3050 - 3070 cm⁻¹ (C-H) | ~2250 - 2280 cm⁻¹ (C-D) | Shifts signal to a "quiet" IR region, eliminating substrate interference. |
Validation Checkpoints:
-
Contact Angle Goniometry : An advancing water contact angle of ~70-75° confirms the orientation of the phenyl rings outward from the surface[3]. A significantly higher angle suggests unwanted multilayer formation or aggregation.
-
Ellipsometry : A measured thickness of 0.5 to 0.8 nm confirms a densely packed, single monolayer[5].
-
FTIR-ATR : The definitive validation for the d5-variant. The absence of C-H stretching near 3050 cm⁻¹ and the appearance of C-D stretching near 2270 cm⁻¹ confirms the isotopic integrity of the cross-linked network, proving the protocol successfully isolated the deuterated silane without proton exchange or contamination.
References
-
Single and Binary Self-Assembled Monolayers of Phenyl- and Pentafluorophenyl-Based Silane Species, and Their Phase Separation with Octadecyltrichlorosilane Source: Langmuir - ACS Publications URL:[Link]
-
A Study of the Packing Density and Molecular Orientation of Bimolecular Self-Assembled Monolayers of Aromatic and Aliphatic Organosilanes on Silica Source: NIST URL:[Link]
-
Boundary Friction of Aromatic Silane Self-Assembled Monolayers Measured with the Surface Forces Apparatus and Friction Force Microscopy Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link]
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- 1. PHENYL-D5-TRICHLOROSILANE CAS#: 59620-12-1 [amp.chemicalbook.com]
- 2. A Study of the Packing Density and Molecular Orientation of Bimolecular Self-Assembled Monolayers of Aromatic and Aliphatic Organosilanes on Silica | NIST [nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 98-13-5 | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
How to prevent premature polymerization of Phenyltrichlorosilane-d5 during storage
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for highly reactive, isotopically labeled silanes. As researchers and drug development professionals, you know that Phenyltrichlorosilane-d5 (CAS: 59620-12-1) is a high-value reagent critical for NMR studies, isotopic labeling, and specialized materials synthesis[1].
However, its tri-functional Si-Cl structure makes it exceptionally vulnerable to premature polymerization. I frequently see entire batches of this expensive reagent ruined by microscopic breaches in handling protocols. This guide is designed to move beyond basic safety data sheets; it explains the causality behind chlorosilane degradation and provides field-proven, self-validating workflows to ensure your reagent remains monomeric and pristine from the first aliquot to the last.
The Mechanistic Reality of Premature Polymerization
To prevent degradation, we must first understand the chemical causality. Phenyltrichlorosilane-d5 does not spontaneously polymerize in a vacuum; the process is entirely driven by ambient moisture.
When the highly electrophilic silicon center is exposed to even trace amounts of H2O , a rapid nucleophilic substitution occurs. The Si-Cl bonds are hydrolyzed to form silanols (Si-OH), liberating corrosive Hydrogen Chloride (HCl) gas as a byproduct[2]. Because Phenyltrichlorosilane has three reactive chloride sites, the resulting silanols rapidly condense with one another—a reaction autocatalyzed by the newly formed HCl. Instead of forming a linear oil, the tri-functionality forces the molecules into a highly cross-linked, intractable 3D siloxane resin.
Fig 1: Moisture-induced hydrolysis and polymerization pathway of Phenyltrichlorosilane-d5.
Physical Properties & Storage Parameters
To establish a self-validating storage system, you must align your laboratory environment with the physical realities of the molecule. Below is the quantitative data dictating our storage parameters.
| Parameter | Value | Experimental Significance |
| Linear Formula | C6D5SiCl3 | Deuterated phenyl ring provides steric bulk, but tri-chlorine functionality leaves it highly susceptible to 3D cross-linking[1]. |
| Molecular Weight | 216.58 g/mol | Isotopic purity (99 atom % D) must be maintained; avoid any protic solvents that could cause H/D exchange[1]. |
| Boiling Point | ~201 °C | Low volatility at room temp, but fumes violently (HCl release) if exposed to moist air[3]. |
| Density | 1.321 g/mL at 25 °C | Heavier than water; sinks and reacts vigorously if spilled[3]. |
| Storage Temperature | < 25 °C (Optimal 4 °C) | Lower kinetic energy exponentially reduces the rate of ambient hydrolysis[4]. |
| Protective Atmosphere | Argon (Ar) | Argon is denser than Nitrogen, providing a superior, heavy physical barrier against moisture intrusion when a vial is opened[5]. |
Diagnostic Troubleshooting Matrix
If you suspect your Phenyltrichlorosilane-d5 has been compromised, use this diagnostic matrix to identify the failure point in your protocol.
| Symptom observed | Chemical Causality | Required Action & Prevention |
| Increased viscosity / Gelation | Extensive silanol condensation has formed a 3D siloxane network. | Discard. Prevent by strictly adhering to Schlenk line or glovebox aliquoting techniques. |
| White crust around the septum | Escaping HCl gas reacted with ambient moisture, which then reacted with silane vapor to form silica/siloxanes[2]. | Inspect. If the interior liquid is clear, immediately transfer to a new vial under Argon. Prevent by using PTFE-lined septa. |
| Vial pressurization / Popped cap | Trace moisture entered prior to sealing, generating gaseous HCl that exceeded the cap's mechanical limit[5]. | Vent safely in a fume hood. Verify the anhydrousness of your glovebox atmosphere (< 1 ppm H2O ). |
Standard Operating Procedure: Self-Validating Aliquoting Workflow
Repeatedly piercing a septum with a syringe introduces microscopic atmospheric moisture and degrades the PTFE lining. To preserve the bulk reagent, I mandate a single-use aliquoting workflow. This protocol is self-validating —meaning each step contains a physical check that confirms the integrity of the previous step.
Step 1: Thermal Equilibration
-
Action: Remove the sealed bottle from 4°C storage and place it in a desiccator for 2 hours before opening.
-
Causality: If opened while cold, ambient moisture will instantly condense on the inner walls of the vessel and the liquid surface, triggering immediate hydrolysis[4].
-
Validation Check: The exterior glass must be completely dry to the touch and at ambient room temperature before proceeding.
Step 2: Inert Atmosphere Transfer
-
Action: Transfer the bottle, oven-dried amber borosilicate vials, and PTFE-lined crimp caps into a glovebox purged with high-purity Argon.
-
Causality: Argon is preferred over Nitrogen because it is heavier than air, creating a dense protective blanket over the chlorosilane during transfer[5].
-
Validation Check: Glovebox sensors must read < 1 ppm O2 and < 1 ppm H2O .
Step 3: Dispensing
-
Action: Dispense the required volumes using oven-dried glass pipettes.
-
Causality: Plastic pipette tips may contain trace surface moisture or leachables that react with the highly electrophilic Si-Cl bonds.
-
Validation Check: The liquid must remain perfectly clear and free-flowing. Any haziness or fuming indicates a breach in the anhydrous environment[2].
Step 4: Hermetic Sealing
-
Action: Crimp seal the vials using PTFE-faced silicone septa.
-
Causality: PTFE is chemically inert to chlorosilanes, whereas exposed silicone or rubber will be rapidly degraded by HCl fumes[5].
-
Validation Check: Attempt to rotate the crimped cap by hand; a properly sealed cap will not spin.
Fig 2: Self-validating inert-atmosphere workflow for aliquoting Phenyltrichlorosilane-d5.
Expert FAQs
Q: Can I store Phenyltrichlorosilane-d5 over molecular sieves to continuously scavenge moisture? A: Absolutely not. Molecular sieves (even when highly calcined) possess surface hydroxyl (-OH) groups and an aluminosilicate framework. Phenyltrichlorosilane will react directly with these hydroxyls, covalently bonding to the sieves and liberating HCl gas. This will pressurize your container, contaminate the liquid, and catalyze further degradation.
Q: I only need 10 µL for my NMR study. Can I just use a syringe through the septum on the benchtop? A: Only if you use strict Schlenk techniques with a highly purged, gas-tight syringe. However, repeated puncturing of the septum physically destroys the PTFE barrier, exposing the silicone backing to HCl vapors. It is highly recommended to aliquot the bulk bottle into single-use vials inside a glovebox to protect your primary investment.
Q: In the event of a small spill during transfer, can I wipe it up with a damp cloth? A: No. Due to its extreme reactivity, water should NEVER be used directly on chlorosilane spills[5]. Applying water will cause a violent exothermic reaction, rapidly generating massive amounts of toxic HCl gas. Spills should be absorbed with a dry, inert absorbent (like dry sand or specialized spill control agents) and neutralized with a weak base like sodium bicarbonate in a well-ventilated fume hood.
References
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. Source: Global Silicones Council. URL:[Link]
-
Silanes - Chemical Properties and Handling. Source: Gelest, Inc. URL:[Link]
-
How to prevent the hydrolysis of A Silane Coupling Agent? Source: Uychem Blog. URL: [Link]
Sources
Technical Support Center: Troubleshooting Moisture Sensitivity in Phenyltrichlorosilane-d5 Coupling Reactions
Welcome to the Technical Support Center for isotopic surface modification. Phenyltrichlorosilane-d5 (PhSiCl3-d5) is a highly reactive, deuterated organosilane utilized in self-assembled monolayer (SAM) formation, neutron reflectometry studies, and the synthesis of labeled siloxane polymers. Because it contains three hydrolyzable Si-Cl bonds, this reagent is exceptionally sensitive to moisture[1]. Understanding the thermodynamic and kinetic causality behind its hydrolysis and condensation is critical for preventing bulk gelation and ensuring successful, reproducible surface coupling.
Part 1: The Mechanistic Pathway of Moisture-Induced Failure
When PhSiCl3-d5 is exposed to trace water, the Si-Cl bonds rapidly hydrolyze to form a silanetriol intermediate[PhSi(OH)3-d5], simultaneously releasing hydrochloric acid (HCl)[1]. In a properly controlled coupling reaction, these silanetriols condense with surface-bound hydroxyl (OH) groups on siliceous substrates to form stable Si-O-Si bonds[2].
However, if bulk moisture in the solvent or environment exceeds the stoichiometric threshold, the silanetriols undergo rapid self-condensation rather than surface anchoring. This leads to the formation of insoluble polysiloxane networks (gelation)[3]. This deleterious self-condensation is further autocatalyzed by the released HCl[4].
Reaction pathways of PhSiCl3-d5 hydrolysis leading to SAM formation vs. polysiloxane gelation.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my PhSiCl3-d5 reaction mixture turn cloudy or gelate before coupling to the substrate? A: Cloudiness or gelation is the macroscopic evidence of uncontrolled polysiloxane formation. Causality: Trichlorosilanes have low solubility in water; when exposed to excess moisture in the solvent or atmosphere, a high degree of polymerization is thermodynamically favored over monomeric stability[3]. The released HCl lowers the pH, accelerating the kinetics of silanol self-condensation[4]. To prevent this, reactions must be conducted in rigorously anhydrous non-polar solvents (e.g., toluene or hexanes) where moisture is restricted solely to the physically adsorbed water on the substrate surface.
Q2: If moisture causes gelation, should I completely eliminate all water from the system? A: No. A paradoxical requirement of silane coupling is that an absolute lack of water prevents the reaction. Causality: The Si-Cl bond cannot react directly with isolated surface siloxanes; it must first be hydrolyzed to a reactive silanol (Si-OH)[2]. Hydrolytically derived oxides aged in moist air possess physically adsorbed water that facilitates this initial hydrolysis exactly at the solid-liquid interface. Furthermore, hydrogen-bonded vicinal silanols on the substrate react much more readily with the silane coupling agent than isolated, free hydroxyls[3]. The goal is to eliminate bulk solvent moisture while preserving surface-bound moisture.
Q3: How does HCl concentration affect the byproducts of my reaction? A: The acidity of the environment directly dictates the architecture of the resulting siloxanes. In bulk hydrolysis studies of phenyltrichlorosilane, increasing the HCl concentration drives the formation of specific cyclic oligomers, such as all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane[4]. If HCl is not scavenged or vented during surface coupling, it can strip the substrate of delicate functional groups or drive the silane into these cyclic cage structures rather than forming a uniform, flat monolayer.
Part 3: Quantitative Data - Moisture and HCl Effects on Hydrolysis
The following table summarizes the impact of HCl concentration (a direct byproduct of moisture exposure) on the hydrolysis-condensation pathway of phenyltrichlorosilane[4][5].
| Reaction Environment / HCl Conc. | Primary Condensation Product | Yield / Outcome | Mechanistic Observation |
| Trace Surface Moisture (Neutral) | Surface-bound SAMs (Si-O-M) | High (Monolayer) | Controlled interfacial condensation; ideal for surface coupling. |
| 0.032 - 0.26 mol/L HCl | all-cis-Cyclotetrasiloxanes | ~73.6% | Acid-catalyzed cyclic oligomerization; competes with surface binding. |
| > 0.26 mol/L HCl (Excess H₂O) | Polysiloxane Networks | Bulk Gelation | Rapid, uncontrolled 3D cross-linking; ruins coupling reactions. |
Part 4: Step-by-Step Methodology: Anhydrous PhSiCl3-d5 Surface Coupling Protocol
To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . Each critical step includes a measurable validation metric to confirm success before proceeding to the next phase.
Step 1: Substrate Hydroxylation
-
Procedure: Submerge the siliceous substrate (e.g., silicon wafer or glass) in freshly prepared Piranha solution (3:1 H₂SO₄ : 30% H₂O₂) for 30 minutes at 80°C. (Caution: Highly reactive and corrosive). Rinse copiously with Deionized (DI) water and dry under a stream of high-purity N₂.
-
Causality: This step removes organic contaminants and maximizes the density of hydrogen-bonded vicinal silanols on the surface, which are highly reactive toward silane coupling agents[3].
-
Self-Validation Check: Measure the water contact angle of the substrate. It must be <5° (superhydrophilic), confirming a fully hydroxylated and active surface.
Step 2: Solvent Dehydration
-
Procedure: Distill toluene over sodium and benzophenone until a persistent deep blue/purple color is observed in the still, indicating the complete absence of water and oxygen.
-
Causality: Eliminating bulk moisture prevents the PhSiCl3-d5 from prematurely hydrolyzing and polymerizing in solution prior to reaching the substrate[5].
-
Self-Validation Check: Perform a Karl Fischer titration on the distilled toluene. The water content must be strictly <10 ppm.
Step 3: Silane Preparation & Coupling
-
Procedure: Inside a nitrogen-filled glovebox (<1 ppm H₂O, <1 ppm O₂), prepare a 2 mM solution of PhSiCl3-d5 in the anhydrous toluene. Submerge the hydroxylated substrate into the solution for 12 to 18 hours at room temperature.
-
Causality: The trace water physically adsorbed on the hydrophilic substrate surface acts as a localized reactant, hydrolyzing the Si-Cl bonds exactly at the interface. This promotes direct condensation with the surface OH groups without triggering bulk gelation[2][3].
Step 4: Curing and Physisorbed Layer Removal
-
Procedure: Remove the substrate and immediately rinse sequentially with anhydrous toluene, acetone, and absolute ethanol. Bake the substrate at 120°C for 30 minutes.
-
Causality: Rinsing removes unreacted silane and loosely bound (physisorbed) polysiloxane oligomers. Baking provides the thermodynamic energy required to drive any residual, unreacted Si-OH groups to fully condense into stable Si-O-Si covalent bonds[2].
-
Self-Validation Check: Measure the post-bake water contact angle. A successful deuterated phenyl monolayer will yield a highly hydrophobic surface with a contact angle of ~75°–85°.
Sources
Sol-Gel Technical Support Center: Phenyltrichlorosilane-d5 Hydrolysis Optimization
Welcome to the advanced troubleshooting hub for isotopic sol-gel processes. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing Phenyltrichlorosilane-d5 (CAS: 59620-12-1)[1] to synthesize highly ordered, isotopically labeled silsesquioxane networks.
Core Reaction Workflow
Workflow for optimized PhSiCl3-d5 hydrolysis and ladder PPSQ-d5 formation.
Troubleshooting FAQs
Precursor Handling & Isotopic Considerations
Q: How does the deuterium labeling on the phenyl ring (Ph-d5) affect the sol-gel kinetics compared to unlabeled phenyltrichlorosilane? A: The kinetic isotope effect (KIE) from the -d5 phenyl ring is secondary and has a negligible impact on the actual Si-Cl hydrolysis rate. However, the heavy isotope substitution slightly increases the hydrophobicity of the precursor. The primary kinetic bottleneck remains the steric bulk of the phenyl group itself, which enhances silanol stability against nucleophilic substitution compared to smaller alkyl silanes[2].
Hydrolysis Kinetics & Phase Separation
Q: Why am I getting low yields of the intermediate phenylsilanetriol-d5 before condensation? A: Phenyltrichlorosilane is highly reactive. Rapid hydrolysis generates local high concentrations of HCl, which immediately auto-catalyzes premature condensation into random silsesquioxane oligomers rather than the desired silanetriol[3][4]. To optimize the yield of the fully hydrolyzed monomer, conduct the reaction at an aqueous-organic boundary (e.g., toluene/water) at low temperatures (0–5 °C)[3]. The low temperature suppresses the exothermic acceleration of the condensation phase[5].
Q: My sol-gel process is suffering from macroscopic phase separation. How can I ensure a homogeneous network? A: PhSiCl3-d5 is highly immiscible in water. If reacting without a co-solvent, hydrolysis only occurs at the neat silane lens interface, leading to heterogeneous kinetics and broad polydispersity[2]. You must use a dual-solvent system to control the interfacial reaction area[3]. Alternatively, a non-hydrolytic sol-gel route using dimethyl sulfoxide (DMSO) as an oxygen donor can completely bypass aqueous phase separation, yielding highly uniform silsesquioxane particles[6].
Condensation & Yield Optimization
Q: How do I control the transition from random networks to highly ordered ladder polyphenylsilsesquioxane-d5 (PPSQ-d5)? A: The formation of ladder structures requires suppressing random homo-condensation. After isolating the phenylsilanetriol-d5 intermediate, use a base-catalyzed (e.g., KOH) polycondensation in a refluxing solvent like toluene[3]. Base catalysis cleaves dynamically unstable Si-O-Si bonds, allowing the kinetically trapped random cages to rearrange into the thermodynamically favored ladder structure[7].
Quantitative Yield Optimization Data
The following table summarizes the expected outcomes of PhSiCl3-d5 hydrolysis under various solvent and catalytic conditions:
| Solvent System | Temperature (°C) | Catalyst | Dominant Product | Typical Yield (%) |
| Neat Water | 25 | Auto (HCl) | Random Oligomers | < 30 |
| Toluene / Water | 0 - 5 | Auto (HCl) | Phenylsilanetriol-d5 | 85 - 90 |
| MIBK / Water | 20 | HCl (added) | Poly(phenylsilsesquioxane) | ~ 70 |
| DMSO (Non-hydrolytic) | 60 - 100 | None | Silsesquioxane Particles | 75 - 80 |
Self-Validating Experimental Protocol: Optimized Two-Phase Hydrolysis
To achieve an 85–90% yield of the phenylsilanetriol-d5 intermediate, follow this causality-driven methodology. Every step is designed to isolate the hydrolysis phase from the condensation phase.
Phase 1: Controlled Interfacial Hydrolysis
-
Reactor Setup: Purge a jacketed reactor with dry N2. Add 50 mL of deionized water and cool to 0–5 °C. Causality: Lowering the temperature suppresses the thermodynamic drive for premature condensation[5].
-
Precursor Preparation: Dissolve 10 mmol of Phenyltrichlorosilane-d5[1] in 50 mL of anhydrous toluene.
-
Interfacial Addition: Dropwise add the silane/toluene solution to the vigorously stirred aqueous phase over 60 minutes. Causality: Slow addition maintains a low local concentration of silane. This ensures complete hydrolysis to phenylsilanetriol-d5 rather than immediate condensation driven by the exothermic release of HCl[3][5].
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Discard the highly acidic aqueous layer.
-
Neutralization: Wash the toluene layer with saturated NaHCO3 until a neutral pH is achieved. Causality: Removing residual HCl prevents acid-catalyzed random condensation during solvent evaporation, locking the monomer in its silanetriol state[4][7].
Phase 2: Base-Catalyzed Condensation
-
Polycondensation: Add 0.1 mol% KOH to the neutralized toluene phase containing the phenylsilanetriol-d5.
-
Reflux: Heat the mixture to reflux (approx. 110 °C) for 12 hours using a Dean-Stark trap to remove condensation byproducts (water). Causality: The base catalyst and high temperature facilitate the thermodynamic rearrangement of the siloxane bonds, driving the formation of the highly ordered ladder polyphenylsilsesquioxane-d5 (PPSQ-d5)[3].
References
-
JAIST Repository : Synthesis of oligo-ladder PPSQ. Available at:[Link]
-
ACS Publications : Preparation of Silsesquioxane Particles via a Nonhydrolytic Sol−Gel Route. Available at:[Link]
-
ResearchGate : Mechanism for the Formation of Poly(phenylsilsesquioxane). Available at: [Link]
-
MDPI : Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning. Available at:[Link]
-
ACS Publications : Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production. Available at: [Link]
-
Wiley-VCH : Part One Sol–Gel Chemistry and Methods. Available at:[Link]
Sources
- 1. PHENYL-D5-TRICHLOROSILANE | 59620-12-1 [chemicalbook.com]
- 2. Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering | MDPI [mdpi.com]
- 3. dspace.jaist.ac.jp [dspace.jaist.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Improving self-assembled monolayer density and ordering with Phenyltrichlorosilane-d5
Welcome to the Technical Support Center for surface chemistry and interface engineering. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific kinetic and thermodynamic challenges associated with forming high-density, highly ordered Self-Assembled Monolayers (SAMs) using Phenyltrichlorosilane-d5 (PTS-d5) .
The deuterated (-d5) isotopic label on the phenyl ring is highly valued by researchers for providing critical contrast in vibrational spectroscopy (such as Sum Frequency Generation and FTIR) and neutron reflectometry[1]. Because the kinetic isotope effect does not alter the macroscopic thermodynamics of self-assembly, the chemical behaviors, troubleshooting steps, and protocols described here apply equally to both hydrogenated PTS and PTS-d5.
Core Principles & Mechanistic Causality
Forming a SAM with PTS-d5 is fundamentally different from using long-chain aliphatic silanes like Octadecyltrichlorosilane (OTS). Long-chain silanes rely on strong intermolecular van der Waals forces between the alkyl chains to drive dense, ordered packing. In contrast, PTS-d5 possesses only a short, rigid phenyl ring. It lacks the steric hindrance and strong chain-chain interactions of aliphatic molecules, making it highly susceptible to disordered packing and vertical polymerization (multilayer formation) if reaction conditions are not strictly controlled[2][3].
The formation of a PTS-d5 SAM occurs via a two-step process:
-
Chemisorption & Hydrolysis: The Si-Cl bonds must hydrolyze into Si-OH (silanol) groups using trace amounts of water present in the solvent or on the substrate surface[4].
-
Densification & Condensation: The silanols form hydrogen bonds with the surface hydroxyls and subsequently undergo a condensation reaction to form a cross-linked Si-O-Si in-plane network and covalent Si-O-Substrate bonds[1][2].
If excess moisture is present, or if the temperature is too high, the hydrolysis and condensation occur rapidly in the bulk solution rather than at the interface, leading to the precipitation of agglomerates[4].
Caption: Reaction pathways for PTS-d5 SAM formation versus competing bulk polymerization.
Self-Validating Experimental Protocol
To achieve a dense, ordered monolayer, the protocol must act as a self-validating system where each step's success can be independently verified before proceeding.
Step 1: Substrate Hydroxylation
Causality: Trichlorosilanes require a high density of surface hydroxyl (-OH) groups to anchor successfully.
-
Submerge the silicon/oxide substrate in a freshly prepared Piranha solution (3:1 concentrated H2SO4 to 30% H2O2 ) for 30 minutes at 80 °C. (Warning: Highly corrosive and reactive).
-
Rinse exhaustively with ultra-pure Deionized (DI) water (18.2 MΩ·cm).
-
Validation Check: The surface must be perfectly hydrophilic. A water drop should sheet off immediately, yielding a contact angle of < 5°. If the water beads up, repeat the cleaning.
Step 2: Anhydrous Solvent Preparation
Causality: Controlling trace water prevents bulk agglomeration[4].
-
Use anhydrous toluene or bicyclohexyl dried over activated 4Å molecular sieves.
-
Validation Check: Verify the water content is between 10–50 ppm using Karl Fischer titration.
Step 3: Low-Temperature Silanization
Causality: Because PTS-d5 lacks steric hindrance, lowering the temperature reduces the kinetic rate of vertical polymerization, allowing the molecules time to order laterally[3].
-
Prepare a 1.0 to 5.0 mM solution of PTS-d5 in the anhydrous solvent.
-
Chill the solution to 0 °C to 15 °C in a temperature-controlled environment.
-
Immerse the hydroxylated substrates for 2 to 24 hours (depending on desired density and exact temperature).
Step 4: Rinsing and Thermal Curing
Causality: Rinsing removes physisorbed polymers, while heat drives the condensation reaction to completion, locking the in-plane siloxane network[2].
-
Rinse the substrates sequentially with toluene, then sonicate in chloroform or ethanol for 2 minutes.
-
Dry under a gentle stream of N2 gas.
-
Bake the substrates on a hotplate or in an oven at 110 °C for 30 minutes.
Troubleshooting Guides & FAQs
Caption: Diagnostic logic tree for troubleshooting PTS-d5 SAM thickness and density.
Q: My ellipsometry data shows a film thickness of > 2.0 nm, but the theoretical length of a PTS molecule is ~0.7 nm. What went wrong? A: You have formed a disordered multilayer. Phenyltrichlorosilane is highly reactive. If the deposition temperature is too high (e.g., room temperature) or if there is excess moisture in your solvent, the trifunctional headgroups will polymerize vertically rather than strictly horizontally[3]. To fix this, strictly enforce anhydrous conditions and lower your deposition temperature to 0 °C.
Q: My water contact angle is only 73°, whereas my OTS SAMs routinely hit 110°. Does this mean my PTS-d5 SAM is poorly packed? A: No, a contact angle of 73°–75° is actually the target indicator of a successful, dense PTS-d5 SAM. Aromatic SAMs inherently exhibit lower water contact angles than long-chain aliphatic SAMs (like OTS) due to the differing surface energies of exposed phenyl rings versus methyl groups[2].
Q: I am seeing large particulates on my substrate under Atomic Force Microscopy (AFM). How do I prevent this? A: Particulates are a classic symptom of bulk solution agglomeration. When the water content in the solvent exceeds the critical threshold required for controlled hydrolysis, PTS-d5 forms inverse micelles and lamellar phases in solution, which then precipitate onto your substrate[4]. Ensure your solvent is dried over molecular sieves and consider performing the deposition in a nitrogen-purged glovebox.
Q: Does the -d5 isotopic labeling affect the critical temperature ( Tc ) of SAM formation? A: No. The kinetic isotope effect of the deuterium atoms on the phenyl ring is negligible regarding the macroscopic thermodynamics of self-assembly. The Tc and the two-step densification process remain identical to hydrogenated PTS[1].
Quantitative Data Presentation
Use the following benchmark data to validate the quality of your PTS-d5 SAMs against common failure modes and aliphatic reference standards.
| Property | PTS-d5 (Ideal Monolayer) | PTS-d5 (Multilayer/Aggregated) | OTS (Aliphatic Reference) |
| Ellipsometric Thickness | 0.7 - 0.9 nm | > 1.5 nm | ~ 2.5 nm |
| Water Contact Angle | 73° - 75° | 60° - 85° (Highly variable) | 110° - 114° |
| AFM Surface Roughness (RMS) | < 0.2 nm | > 0.5 nm | < 0.2 nm |
| Optimal Deposition Temp | 0 - 15 °C | 25 °C (Causes failure) | 15 - 25 °C |
| In-Plane Crosslinking | High (Trichlorinated) | Disordered / Vertical | High (Trichlorinated) |
Sources
Purification methods for degraded or oxidized Phenyltrichlorosilane-d5
A Guide to Purification and Handling for Researchers
Welcome to the technical support guide for Phenyltrichlorosilane-d5 (C₆D₅SiCl₃). As Senior Application Scientists, we understand the critical importance of reagent purity in demanding research environments. This guide is structured to provide direct, actionable answers to common issues encountered when working with this highly reactive organosilane. We will delve into the causality behind degradation, provide validated purification protocols, and offer practical advice for storage and handling to ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Common Purity Issues
This section addresses specific problems you may encounter with your Phenyltrichlorosilane-d5, providing explanations and step-by-step solutions.
Question 1: My Phenyltrichlorosilane-d5 appears cloudy, contains a precipitate, or has become more viscous. What is happening and how can I fix it?
Answer:
This is the most common sign of degradation. Phenyltrichlorosilane-d5 is extremely sensitive to moisture.[1][2][3][4][5] The Si-Cl bonds are highly susceptible to hydrolysis, even with trace amounts of water from the atmosphere. This initiates a two-step degradation process:
-
Hydrolysis: The Si-Cl bonds react with water (H₂O) to form phenyl-d5-silanols (C₆D₅Si(OH)ₓCl₃₋ₓ) and corrosive hydrogen chloride (HCl) gas.[4][5][6]
-
Condensation: These silanol intermediates are unstable and rapidly condense with each other, eliminating water and forming stable siloxane (Si-O-Si) linkages. This process creates oligomeric and polymeric phenyl-d5-siloxanes.
The observed cloudiness, precipitate, or increased viscosity is due to these higher molecular weight, often insoluble, siloxane polymers.[6]
To restore the purity of your material, a multi-step approach is required, starting with the removal of solid impurities followed by the separation of the pure monomer from non-volatile polymers.
Caption: Workflow for purifying degraded Phenyltrichlorosilane-d5.
Objective: To remove polymeric siloxane impurities and recover pure Phenyltrichlorosilane-d5 monomer via filtration and fractional distillation.
Materials:
-
Degraded Phenyltrichlorosilane-d5
-
Schlenk line or glovebox with a dry, inert atmosphere (Nitrogen or Argon)
-
Schlenk filtration apparatus with a fine porosity glass frit
-
Dry, oven-baked glassware for distillation (round-bottom flask, Vigreux column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
Dry solvent for rinsing (e.g., anhydrous toluene or hexanes)
Procedure:
-
Inert Atmosphere Filtration:
-
Assemble the Schlenk filtration unit inside a glovebox or on a Schlenk line. Ensure all glassware is scrupulously dry.
-
Transfer the degraded Phenyltrichlorosilane-d5 to the filtration funnel under a positive pressure of inert gas.
-
Apply a slight vacuum or positive pressure to the other side to slowly filter the liquid, separating it from the solid/gel-like siloxane precipitate.
-
The filtrate is your crude, polymer-free Phenyltrichlorosilane-d5.
-
-
Fractional Vacuum Distillation:
-
Assemble the distillation apparatus. Use a short Vigreux column for efficient fractionation. All joints must be well-sealed.
-
Transfer the filtrate into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Attach the apparatus to the Schlenk line and carefully apply vacuum. A reduced pressure is recommended to lower the boiling point and prevent potential thermal decomposition, although distillation at atmospheric pressure is also possible.
-
Begin heating and stirring the distillation flask gently.
-
Discard the initial fraction (fore-run), which may contain residual HCl and other volatile impurities.
-
Collect the main fraction at the appropriate boiling point. The boiling point of Phenyltrichlorosilane is approximately 201°C at atmospheric pressure.[7][8]
-
Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues. The high-boiling siloxane polymers will remain in the distillation flask.
-
Cool the system completely before releasing the vacuum under a counter-flow of inert gas.
-
-
Storage:
Question 2: My Phenyltrichlorosilane-d5 is clear but has a sharp, acrid smell. Is it usable?
Answer:
A sharp, acrid odor is characteristic of hydrogen chloride (HCl).[2][5] This indicates that your sample has been exposed to a small amount of moisture, leading to partial hydrolysis. While the bulk of the material may still be the desired monomer (no visible cloudiness from polymers), the presence of dissolved HCl can interfere with many reactions, particularly those involving base-sensitive substrates or catalysts.
For applications where trace HCl is not a concern, the material might be usable. However, for most high-precision applications, it is best to remove the dissolved HCl.
Objective: To remove volatile HCl from Phenyltrichlorosilane-d5 without full fractional distillation.
Method: Inert Gas Sparging
-
Setup: Place the Phenyltrichlorosilane-d5 in a dry Schlenk flask equipped with a magnetic stir bar.
-
Sparging: Introduce a long, dry needle or glass tube below the surface of the liquid.
-
Gas Flow: Pass a slow, steady stream of dry nitrogen or argon gas through the liquid while stirring. The inert gas will carry the more volatile HCl out of the solution.
-
Venting: Ensure the flask is vented through a bubbler (to monitor flow rate) and then to a fume hood or a base trap (e.g., a bubbler with dilute NaOH) to neutralize the exiting HCl gas.
-
Duration: Sparging for 30-60 minutes at room temperature is typically sufficient.
-
Verification: The absence of an HCl "fume" test (holding a glass rod dipped in aqueous ammonia near the vent, which would produce white NH₄Cl smoke if HCl is present) can indicate completion.
Note: This method is only for removing dissolved gases and will not remove any non-volatile silanol or siloxane impurities. If purity is paramount, fractional distillation remains the superior method.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for Phenyltrichlorosilane-d5?
A: Proper storage is the most effective way to prevent degradation.
-
Atmosphere: ALWAYS handle and store under a dry, inert atmosphere (Nitrogen or Argon).[4][9]
-
Container: Use tightly sealed, amber glass bottles with PTFE-lined caps to prevent moisture ingress and light exposure.
-
Temperature: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1][3][4]
-
Incompatibilities: Keep away from water, moisture, alcohols, strong bases, acids, and oxidizing agents.[3][10]
Q2: How can I verify the purity of my Phenyltrichlorosilane-d5 sample?
A: Several analytical techniques can be used to assess purity:
-
Gas Chromatography (GC): Provides a quantitative measure of purity and detects volatile impurities. A purity of >98% is common for commercial products.[6][11]
-
NMR Spectroscopy:
-
¹H NMR: Should show no significant peaks, confirming high deuteration. Small residual peaks from protonated phenyl groups or impurities like benzene may be visible.
-
²⁹Si NMR: The chemical shift for C₆D₅Si Cl₃ will be distinct from shifts for silanols or siloxanes.
-
-
FT-IR Spectroscopy: The pure compound will show characteristic Si-Cl and phenyl group vibrations. The absence of a broad peak around 3200-3600 cm⁻¹ (O-H stretch) and strong peaks around 1000-1100 cm⁻¹ (Si-O-Si stretch) indicates the absence of hydrolysis/condensation products.[12]
Q3: What are the main impurities I might find in my Phenyltrichlorosilane-d5 even before degradation?
A: Impurities can arise from the synthesis process. Common synthesis methods like gas-phase condensation of deuterated chlorobenzene and trichlorosilane can lead to side products.[13][14] Potential impurities include:
-
Unreacted starting materials (trichlorosilane, C₆D₅Cl)
-
Side-reaction products like deuterated diphenyl, benzene, and silicon tetrachloride.[1][15][16]
-
Partially hydrogenated species (e.g., phenyldichlorosilane-d5) if the trichlorosilane source is not pure.[1][16]
These impurities generally have different boiling points and can be effectively removed by fractional distillation.
| Compound | Boiling Point (°C at 1 atm) | Notes |
| Silicon Tetrachloride (SiCl₄) | 57.6 | Common synthesis byproduct.[15] |
| Benzene (C₆H₆) | 80.1 | Common synthesis byproduct.[15] |
| Trichlorosilane (HSiCl₃) | 31.8 | Starting material. |
| Chlorobenzene (C₆H₅Cl) | 131.7 | Starting material analog.[15] |
| Phenyltrichlorosilane (C₆H₅SiCl₃) | 201 | Product. [7][8] |
| Diphenyl | 255 | Common synthesis byproduct.[1][16] |
| Phenyl-siloxanes | > 250 (variable) | Degradation products; non-volatile. |
Note: Boiling points for deuterated analogs (C₆D₅-) will be very similar to their protonated (C₆H₅-) counterparts.
References
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Dehim Llc. Phenyltrichlorosilane. [Link]
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PrepChem.com. Synthesis of phenyltrichlorosilane. [Link]
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National Institutes of Health, PubChem. Phenyltrichlorosilane. [Link]
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ResearchGate. Mechanism and kinetics of the synthesis of phenyltrichlorosilane from trichlorosilane and chlorobenzene by gas phase condensation. [Link]
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New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: Phenyl Trichlorosilane. [Link]
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MDPI. Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. [Link]
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Cole-Parmer. Material Safety Data Sheet - Phenyltrichlorosilane, 95%. [Link]
- Google Patents. CN101875663A - Preparation method and device of phenyl trichlorosilane.
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PJSC Khimprom. Phenyltrichlorosilane. [Link]
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Pall Corporation. Removal of Siloxane Impurities From Silane Gas in the Silicon Epitaxy Process. [Link]
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precisionFDA. PHENYLTRICHLOROSILANE. [Link]
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Gasmet. Phenyltrichlorosilane. [Link]
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ResearchGate. Effect of Chloralkanes on the Phenyltrichlorosilane Synthesis by Gas Phase Condensation. [Link]
- Google Patents.
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Bentham Science. Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. [Link]
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MDPI. Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. [Link]
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Gelest, Inc. PHENYLTRICHLOROSILANE Safety Data Sheet. [Link]
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NIST. Phenyl trichlorosilane. [Link]
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Overcoming steric hindrance in Phenyltrichlorosilane-d5 surface grafting
A Guide to Overcoming Steric Hindrance and Achieving High-Quality Monolayers
Welcome to the technical support center for Phenyltrichlorosilane-d5 (PTCS-d5) surface grafting. This guide is designed for researchers, scientists, and drug development professionals who are working with this bulky silane and encountering challenges related to steric hindrance. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your surface modification experiments.
The Core Challenge: Understanding Steric Hindrance with PTCS-d5
Phenyltrichlorosilane is a trifunctional silane agent used to create phenyl-terminated self-assembled monolayers (SAMs) on hydroxyl-bearing surfaces like silicon dioxide, glass, and other metal oxides. The bulky phenyl group, while providing the desired surface functionality, presents a significant challenge: steric hindrance.[1][2] This bulkiness can physically obstruct adjacent silane molecules from accessing and reacting with surface hydroxyl (-OH) groups, leading to low grafting density, disordered layers, and incomplete surface coverage.[3][4]
The reaction mechanism for trichlorosilanes involves two key steps:
-
Hydrolysis: The Si-Cl bonds react with water to form reactive silanol (Si-OH) groups. This water can be present as a trace amount on the substrate surface or in the reaction solvent.[5][6]
-
Condensation: These silanols then condense with the hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) bonds. They can also self-condense with each other, leading to polymerization.[7]
The large phenyl group makes it difficult for PTCS-d5 molecules to pack into a dense, well-ordered monolayer, a problem that is less pronounced with smaller alkyltrichlorosilanes like octadecyltrichlorosilane (OTS).[2][8] This guide will address how to manipulate reaction conditions to favor surface grafting over undesirable side reactions.
Silanization Reaction Pathway
Caption: General reaction pathway for PTCS-d5 surface grafting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during PTCS-d5 grafting experiments.
Question 1: Why is my grafting density low, resulting in a hydrophilic surface (low water contact angle)?
Answer: A low grafting density is the most direct consequence of steric hindrance. If the phenyl groups prevent a sufficient number of PTCS-d5 molecules from bonding to the surface, large areas of the underlying hydrophilic substrate will remain exposed.
Troubleshooting Steps:
-
Substrate Pre-treatment is Critical: The density of available surface hydroxyl groups is paramount. A surface with a low -OH density will never achieve a high grafting density.
-
Recommendation: Implement a rigorous cleaning and hydroxylation step. Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is highly effective for silica-based substrates, as it both cleans organic residues and maximizes the hydroxyl group population.[9][10] Always handle Piranha solution with extreme caution in a fume hood.
-
-
Optimize Water Availability: The silanization reaction requires a controlled amount of water for the initial hydrolysis step.[5]
-
Too Dry: An absolutely anhydrous system can slow or prevent the hydrolysis of the Si-Cl groups, leading to a poor reaction.[9]
-
Too Wet: Excess water promotes rapid hydrolysis and self-condensation of PTCS-d5 molecules in solution before they can reach the surface, leading to the formation of polysiloxane aggregates that deposit non-covalently.[5][7]
-
Recommendation: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The necessary water is typically provided by the thin layer adsorbed onto the freshly hydroxylated substrate surface.[7]
-
-
Consider Vapor-Phase Deposition: For sterically hindered molecules, vapor-phase silanization often yields more uniform and reproducible monolayers than solution-phase methods.[11][12][13] In the vapor phase, individual molecules adsorb onto the surface, which can reduce the likelihood of solution-based polymerization.[13]
Question 2: My surface appears cloudy and AFM analysis shows large aggregates instead of a smooth monolayer. What happened?
Answer: This is a classic sign of uncontrolled polymerization. Instead of forming a monolayer on the surface, the PTCS-d5 molecules have reacted with each other in solution to form polysiloxane oligomers or polymers, which then precipitate onto your substrate.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for surface aggregation issues.
Question 3: How do I choose the right solvent and reaction conditions for this bulky molecule?
Answer: Solvent choice is critical as it can influence the solubility of PTCS-d5 and its hydrolysis/condensation kinetics.[14]
| Parameter | Recommendation for PTCS-d5 | Rationale |
| Solvent | Anhydrous Toluene or Bicyclohexyl | These are non-polar, aprotic solvents that dissolve PTCS-d5 well but do not participate in the reaction. Toluene is a common choice. Bicyclohexyl can sometimes lead to better-ordered monolayers.[14][15] |
| Concentration | 0.5% - 2% (v/v) | Lower concentrations reduce the rate of intermolecular self-condensation in the solution, giving molecules more time to diffuse and react with the surface.[16] |
| Temperature | Room Temperature (20-25°C) | Increased temperature accelerates all reactions, including the undesirable polymerization. Room temperature provides a good balance for surface grafting. |
| Time | 1 - 4 hours | Due to steric hindrance, the reaction may be slower than with linear-chain silanes. Start with a shorter time (1-2 hours) and increase if characterization shows incomplete coverage.[17] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to exclude atmospheric moisture, which can cause rapid, uncontrolled polymerization.[18][19] |
Question 4: What are the pros and cons of solution-phase vs. vapor-phase deposition for PTCS-d5?
Answer: The choice between solution and vapor deposition depends on the desired film quality and available equipment. For sterically demanding molecules like PTCS-d5, vapor deposition often provides superior results.
| Method | Advantages | Disadvantages | Best For... |
| Solution-Phase | - Simple setup (glassware, inert atmosphere)[11]- Fast | - Higher risk of solvent contamination- Prone to aggregation/polymerization[5]- Can result in less ordered films | Rapid screening, applications where perfect monolayer ordering is not critical. |
| Vapor-Phase | - Produces highly uniform, smooth, and ordered monolayers[12][13]- Minimizes solvent-related side reactions- Excellent reproducibility | - Requires specialized equipment (vacuum chamber, temperature control)- Slower deposition process | Applications requiring high-quality, dense, and well-ordered monolayers, such as in high-performance electronics or biosensors.[20] |
Optimized Experimental Protocols
Safety First: Phenyltrichlorosilane is corrosive and reacts with moisture to release hydrochloric acid (HCl) gas.[21] Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Substrate Cleaning and Hydroxylation (for SiO₂/Glass)
-
Place substrates in a glass staining jar.
-
Sonicate in acetone for 15 minutes, followed by a thorough rinse with deionized (DI) water.
-
Sonicate in ethanol for 15 minutes, followed by a thorough rinse with DI water.
-
Piranha Treatment (in fume hood):
-
Prepare Piranha solution by slowly and carefully adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Caution: Exothermic and highly corrosive.
-
Immerse the substrates in the Piranha solution for 30 minutes.
-
-
Carefully remove substrates and rinse extensively with DI water.
-
Dry the substrates in an oven at 120°C for at least 1 hour to remove bulk water, then cool in a desiccator. The surface is now highly activated with hydroxyl groups.[10]
Protocol 2: Optimized Solution-Phase Grafting of PTCS-d5
-
Place the cleaned, dried substrates into a reaction vessel (e.g., a Schlenk flask) inside a glovebox or under a positive pressure of inert gas (N₂ or Ar).
-
Prepare a 1% (v/v) solution of Phenyltrichlorosilane-d5 in anhydrous toluene. For example, add 0.2 mL of PTCS-d5 to 19.8 mL of anhydrous toluene.
-
Completely immerse the substrates in the silane solution.
-
Seal the vessel and let the reaction proceed at room temperature for 2 hours with gentle agitation.
-
After incubation, remove the substrates and rinse them sequentially with anhydrous toluene, then ethanol, to remove any physisorbed molecules.
-
Dry the substrates with a gentle stream of nitrogen gas.
-
Curing: Place the coated substrates in an oven at 110-120°C for 1 hour to drive the condensation reaction to completion and form stable siloxane bonds.[10]
-
Store the final substrates in a desiccator.
Protocol 3: Vapor-Phase Grafting of PTCS-d5
-
Place the cleaned, dried substrates in a vacuum deposition chamber.
-
Place a small, open vial containing ~100-200 µL of Phenyltrichlorosilane-d5 inside the chamber, away from the substrates.
-
Evacuate the chamber to a base pressure of <10⁻³ mbar.
-
Isolate the chamber from the vacuum pump. The PTCS-d5 will slowly evaporate, creating a low-pressure vapor that will adsorb onto the substrates.
-
Allow the deposition to proceed for 4-8 hours at room temperature.
-
Vent the chamber with dry nitrogen gas.
-
Remove the substrates and sonicate briefly (1-2 minutes) in anhydrous toluene to remove any loosely bound material.
-
Perform the curing step as described in the solution-phase protocol (Step 7).
Expected Results & Characterization
Successful grafting of a dense PTCS-d5 monolayer should result in a hydrophobic surface. Key characterization techniques include:
| Technique | Purpose | Expected Result for High-Quality PTCS-d5 Layer |
| Contact Angle Goniometry | Measures surface wettability (hydrophobicity). | Static water contact angle > 80-90°. A low angle indicates poor coverage.[8][9] |
| Ellipsometry | Measures film thickness. | Thickness of ~0.7-1.0 nm, consistent with a vertically oriented phenyl group monolayer. |
| Atomic Force Microscopy (AFM) | Visualizes surface topography and roughness. | A smooth, uniform surface with low root-mean-square (RMS) roughness (< 0.5 nm).[12] |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition and chemical state. | Presence of Si 2p, C 1s, and O 1s peaks. The absence of a Cl 2p signal confirms complete hydrolysis.[17] |
By understanding the chemical principles and carefully controlling the experimental parameters as outlined in this guide, researchers can successfully overcome the challenges of steric hindrance and achieve high-quality, reproducible Phenyltrichlorosilane-d5 surface modifications.
References
- Recruiting physisorbed water in surface polymerization for bio-inspired materials of tunable hydrophobicity. RSC Publishing.
- Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. PMC.
- Effect of Chloralkanes on the Phenyltrichlorosilane Synthesis by Gas Phase Condensation. Semantic Scholar.
- Trichlorosilane - Wikipedia. Wikipedia.
- Original Basic Activation for Enhancing Silica Particle Reactivity: Characterization by Liquid Phase Silanization and Silica-Rubber Nanocomposite Properties. PMC.
- The role of self-assembled monolayers in electronic devices. IRIS - UNIBS.
- Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir.
- Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. Langmuir - ACS Publications.
- What does trichlorosilane react with water to form?. IOTA CORPORATION LTD.
- Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. PubMed.
- Influence of Solvent on Octadecyltrichlorosilane Nanostructures Fabricated Using Particle Lithography. The Journal of Physical Chemistry C - ACS Publications.
- Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. PMC.
- Degradation of bare and silanized silicon wafer surfaces by constituents of biological fluids. ResearchGate.
- Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. Semantic Scholar.
- Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles. MDPI.
- Development of sterically hindered siloxide-functionalized polyoxotungstates for the complexation of 5d-metals. Dalton Transactions (RSC Publishing).
- Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Royal Society of Chemistry.
- (PDF) Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion. ResearchGate.
- PHENYLTRICHLOROSILANE - CAMEO Chemicals. NOAA.
- Application Notes and Protocols for Surface Modification of Glass with (Chloromethyl)trichlorosilane. Benchchem.
- Phenyltrichlorosilane | C6H5Cl3Si | CID 7372. PubChem - NIH.
- Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. MDPI.
- Ultra-Structural Surface Characteristics of Dental Silane Monolayers. MDPI.
- Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone. ResearchGate.
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A Comparative Guide to the Kinetic Isotope Effects of Phenyltrichlorosilane-d5 vs. Non-deuterated Phenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organosilicon chemistry and its applications in materials science and drug development, a nuanced understanding of reaction kinetics and mechanisms is paramount. The substitution of hydrogen with its heavier isotope, deuterium, can induce a kinetic isotope effect (KIE), altering reaction rates and providing profound insights into reaction mechanisms. This guide offers a detailed comparison of the anticipated kinetic isotope effects in reactions involving phenyltrichlorosilane-d5 versus its non-deuterated analogue, phenyltrichlorosilane. While direct comparative experimental data for this specific isotopic pair is not extensively documented in peer-reviewed literature, this guide synthesizes established principles of KIEs with the known reactivity of phenyltrichlorosilane to provide a robust predictive framework.
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[1][2] This effect arises primarily from the difference in zero-point vibrational energies between bonds involving the lighter and heavier isotopes.[3][4] A bond to a heavier isotope has a lower zero-point energy, requiring more energy to be broken, which typically results in a slower reaction rate.
The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD), kH/kD.
-
Primary KIE (kH/kD > 1): Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2][5]
-
Secondary KIE (kH/kD ≠ 1): Occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[1] These are typically smaller than primary KIEs.
-
Inverse KIE (kH/kD < 1): Can be observed in certain secondary KIEs or in equilibria where the bond to the isotope is tighter in the product than in the reactant.
Synthesis of Phenyltrichlorosilane and its Deuterated Analogue
The industrial synthesis of phenyltrichlorosilane is a critical process, with the vapor phase condensation method being a dominant technique.[6][7] This method typically involves the high-temperature reaction of chlorobenzene and trichlorosilane.[8][9]
General Synthesis of Phenyltrichlorosilane (Gas Phase Condensation):
C₆H₅Cl + HSiCl₃ → C₆H₅SiCl₃ + HCl
This reaction is typically carried out at temperatures between 540-680°C.[6][8]
Synthesis of Phenyltrichlorosilane-d5:
To synthesize phenyltrichlorosilane-d5, one would start with deuterated chlorobenzene (chlorobenzene-d5). The synthesis would follow the same gas-phase condensation reaction:
C₆D₅Cl + HSiCl₃ → C₆D₅SiCl₃ + HCl
The primary challenge in this synthesis is the preparation of the deuterated starting material, chlorobenzene-d5. This can be achieved through methods such as the H/D exchange of benzene with a deuterium source, followed by chlorination.[10]
Comparative Analysis of Kinetic Isotope Effects
The key difference in reactivity between phenyltrichlorosilane and phenyltrichlorosilane-d5 is expected to manifest as a secondary kinetic isotope effect in reactions where the C-H (or C-D) bonds of the phenyl ring are not directly broken in the rate-determining step. The primary reactions of phenyltrichlorosilane involve nucleophilic substitution at the silicon center.
Hydrolysis and Solvolysis Reactions
The hydrolysis of phenyltrichlorosilane is a fundamental reaction, proceeding rapidly to form silanols, which then condense to form polysiloxanes.[11][12]
Reaction: C₆H₅SiCl₃ + 3H₂O → C₆H₅Si(OH)₃ + 3HCl
The mechanism of this reaction involves the nucleophilic attack of water on the silicon atom. The phenyl group itself is not directly involved in the bond-breaking or bond-forming events at the silicon center. Therefore, a secondary kinetic isotope effect is anticipated.
The substitution of hydrogen with deuterium in the phenyl ring (C₆D₅SiCl₃) is expected to result in a small, likely inverse secondary kinetic isotope effect (kH/kD < 1) . This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond. In the transition state of the nucleophilic attack, the hybridization of the silicon-attached carbon of the phenyl ring may change slightly, leading to a change in the vibrational frequencies of the C-H/C-D bonds. If the C-H/C-D bending vibrations are more constrained in the transition state compared to the ground state, an inverse KIE can be observed.
Expected Kinetic Isotope Effects in Hydrolysis:
| Reaction Parameter | Phenyltrichlorosilane (C₆H₅SiCl₃) | Phenyltrichlorosilane-d5 (C₆D₅SiCl₃) | Expected kH/kD | Rationale |
| Rate of Hydrolysis | kH | kD | < 1 (Inverse Secondary KIE) | The stronger C-D bonds may lead to a slight stabilization of the ground state relative to the transition state, or a tightening of vibrational modes in the transition state. |
Reduction Reactions
Reactions involving the reduction of the Si-Cl bonds would also be expected to exhibit a secondary kinetic isotope effect. For instance, reduction with a hydride source like LiAlH₄:
Reaction: 4C₆H₅SiCl₃ + 3LiAlH₄ → 4C₆H₅SiH₃ + 3LiCl + 3AlCl₃
Similar to hydrolysis, the reaction occurs at the silicon center, and the phenyl ring is a spectator. The rationale for the expected KIE is analogous to that for hydrolysis.
Expected Kinetic Isotope Effects in Reduction:
| Reaction Parameter | Phenyltrichlorosilane (C₆H₅SiCl₃) | Phenyltrichlorosilane-d5 (C₆D₅SiCl₃) | Expected kH/kD | Rationale |
| Rate of Reduction | kH | kD | ≈ 1 (very small secondary KIE) | The electronic effect of deuterium substitution is minimal, and the reaction site is remote from the phenyl C-H/C-D bonds. Any observed effect would be very small. |
Reactions Involving the Phenyl Ring
In contrast, if a reaction were to directly involve the C-H/C-D bonds of the phenyl ring, a primary kinetic isotope effect would be expected. An example could be electrophilic aromatic substitution on the phenyl ring, although this is less common for phenyltrichlorosilane under typical conditions due to the electron-withdrawing nature of the -SiCl₃ group.
If, for instance, a reaction involved the cleavage of a C-H/C-D bond in the rate-determining step, such as a hypothetical radical abstraction from the phenyl ring, a significant primary KIE (kH/kD > 1) would be observed.[13][14]
Experimental Protocols for KIE Determination
To experimentally determine the kinetic isotope effect for a reaction of phenyltrichlorosilane, a competition experiment or parallel kinetic studies can be performed.
Competitive KIE Measurement
-
Reactant Preparation: Prepare an equimolar mixture of phenyltrichlorosilane and phenyltrichlorosilane-d5.
-
Reaction Initiation: Initiate the reaction (e.g., hydrolysis) by adding the reactant mixture to the appropriate reagent (e.g., water in a suitable solvent).
-
Quenching and Analysis: After a specific time (ideally at low conversion), quench the reaction. Analyze the isotopic ratio of the unreacted starting material and/or the product using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
KIE Calculation: The KIE can be calculated from the change in the isotopic ratio of the reactants or the isotopic ratio of the products.
Parallel Kinetic Studies
-
Separate Reactions: Set up two separate reactions under identical conditions, one with phenyltrichlorosilane and the other with phenyltrichlorosilane-d5.
-
Monitoring Reaction Progress: Monitor the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique (e.g., HPLC-UV, GC-FID, or NMR spectroscopy).
-
Rate Constant Determination: Determine the rate constant (kH and kD) for each reaction by fitting the kinetic data to an appropriate rate law.
-
KIE Calculation: The KIE is the ratio of the determined rate constants, kH/kD.
Conclusion
The substitution of the phenyl group in phenyltrichlorosilane with its deuterated counterpart, phenyltrichlorosilane-d5, is predicted to have a measurable, albeit small, impact on the rates of its characteristic reactions. For reactions centered on the silicon atom, such as hydrolysis and reduction, a secondary kinetic isotope effect is expected, which is likely to be inverse (kH/kD < 1). In the less common scenario of a reaction directly involving the C-H/C-D bonds of the phenyl ring in the rate-determining step, a significant primary kinetic isotope effect (kH/kD > 1) would be anticipated.
Understanding these subtle differences in reactivity is crucial for researchers in materials science and drug development. For instance, in the formation of self-assembled monolayers, even small changes in the rate of hydrolysis and condensation could influence the final structure and properties of the film. Similarly, in drug development, where deuterated compounds are sometimes used to alter metabolic pathways, a comprehensive understanding of KIEs is essential.[1] This guide provides a theoretical framework to anticipate these effects and design experiments to quantify them, ultimately leading to a more precise control and understanding of the chemistry of phenyltrichlorosilane and its derivatives.
References
- Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. (2025).
- Effect of Chloralkanes on the Phenyltrichlorosilane Synthesis by Gas Phase Condensation. (n.d.).
- Mechanism and kinetics of the synthesis of phenyltrichlorosilane from trichlorosilane and chlorobenzene by gas phase condensation. (2025).
- Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. (2025). Current Organic Chemistry.
- Synthesis of phenyltrichlorosilane. (n.d.). PrepChem.com.
- The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane... (n.d.). PMC.
- Preparation method and device of phenyl trichlorosilane. (n.d.).
- Preparation of phenyltrichlorosilane. (n.d.).
- Kinetic isotope effect. (n.d.). Wikipedia.
- Chlorine Isotope Effects on Chemical Reactions. (2005).
- Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group.
- Kinetic Isotope Effects in Organic and Biological Reactions. (2025).
- Nickel-Catalyzed Deuteration of Primary, Secondary, and Tertiary Silanes: Scope and Mechanistic Insights. (n.d.). PMC.
- Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024). Beilstein Journal of Organic Chemistry.
- Kinetic Isotope Effects. (2022). Chemistry LibreTexts.
- Two-State Reactivity Model Explains Unusual Kinetic Isotope Effect Patterns in C-H Bond Cleavage by Nonheme Oxoiron(IV) Complexes. (n.d.). PMC.
- Kinetic Isotope Effect. (2023). Baran Lab.
- New deuteration protocol for preparing NMR solvents. (2022).
- Deuterated vs.
- An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dodecylsilane Precursors. (2025). Benchchem.
- Kinetic Isotope Effect Provides Insight into the Vibrational Relaxation Mechanism of Aromatic Molecules: Application to Cyano-phenylalanine. (n.d.). PMC.
- Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. (2006).
- Compounds with deuterium on the aromatic ring giving different responses to their undeuter
- Rates and kinetic hydrogen isotope effects for the ionization of phenylnitromethane. (n.d.).
- Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. (2011). Accounts of Chemical Research.
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Validating Surface Coverage of Phenyltrichlorosilane-d5 (PTS-d5) Monolayers via FTIR-ATR: A Comparative Guide
For researchers and drug development professionals engineering functionalized surfaces, Self-Assembled Monolayers (SAMs) offer a robust method to tune surface chemistry. Standard organosilanes like phenyltrichlorosilane (PTS) and octadecyltrichlorosilane (OTS) are foundational for creating hydrophobic, stable interfaces on silicon and glass[1]. However, accurately quantifying the surface coverage of these monolayers using Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) presents a critical analytical challenge: adventitious carbon contamination .
Environmental hydrocarbons inevitably adsorb onto high-energy surfaces, producing strong C-H stretching signals (2800–3000 cm⁻¹) that overlap with the intrinsic signals of non-deuterated silanes[2]. This guide objectively compares the performance of Phenyltrichlorosilane-d5 (PTS-d5) against standard alternatives, detailing how isotopic substitution provides a self-validating, noise-free mechanism for precise surface coverage quantification.
The Mechanistic Advantage: Isotopic Shifting
The fundamental causality behind the experimental choice of PTS-d5 lies in Hooke’s Law for molecular vibrations. The vibrational frequency ( ν ) of a chemical bond is inversely proportional to the square root of its reduced mass ( μ ).
By substituting the five hydrogen atoms on the phenyl ring (mass = 1 amu) with deuterium (mass = 2 amu), the reduced mass of the bond nearly doubles. This physical alteration forces the aromatic stretching frequency to drop by a factor of approximately 2 . Consequently, the signal shifts from the crowded aromatic C-H region (3000–3100 cm⁻¹)[3] to the isolated C-D region (2200–2300 cm⁻¹). This creates an "isotopic quiet zone" in the IR spectrum, completely free from environmental hydrocarbon interference.
Mechanistic advantage of isotopic shifting to avoid hydrocarbon signal overlap.
Comparative Performance Data
When engineering mixed or pure SAMs[4], selecting the right silane dictates the analytical limits of your surface characterization. The table below summarizes the quantitative and qualitative differences between OTS, PTS, and PTS-d5.
| Parameter | Octadecyltrichlorosilane (OTS) | Phenyltrichlorosilane (PTS) | Phenyltrichlorosilane-d5 (PTS-d5) |
| Primary IR Stretch | νas (CH 2 ) ~2918 cm⁻¹ | ν (C-H) ~3050-3070 cm⁻¹ | ν (C-D) ~2250-2270 cm⁻¹ |
| Interference Risk | High (Aliphatic overlap) | Moderate (Proximity to aliphatic) | None (Isotopic "Quiet Zone") |
| Signal-to-Noise (Ambient) | Low | Moderate | High |
| Monolayer Thickness | ~2.5 nm | ~0.8 nm | ~0.8 nm |
| Water Contact Angle | ~110° | ~75° - 85° | ~75° - 85° |
| Packing Density | ~4.5 molecules/nm² | ~3.5 - 4.0 molecules/nm² | ~3.5 - 4.0 molecules/nm² |
Experimental Protocol: A Self-Validating Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system . A successful PTS-d5 deposition is internally verified by the complete absence of aromatic C-H stretching bands in the final spectrum; any signal in the 3000-3100 cm⁻¹ region definitively indicates environmental contamination or solvent residue rather than the silane itself.
Step-by-step workflow for PTS-d5 SAM preparation and FTIR-ATR validation.
Step 1: Substrate Hydroxylation (Background Acquisition)
-
Clean a silicon ATR crystal (e.g., 45° bevel, trapezoidal) using Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes at 90°C. Caution: Piranha is highly reactive and explosive upon contact with organics.
-
Causality: This step strips organic contaminants and populates the surface with dense, reactive silanol (Si-OH) groups necessary for covalent silane anchoring.
-
Rinse extensively with Milli-Q water and dry under a stream of high-purity N₂.
-
Self-Validation: Immediately place the bare crystal into the FTIR-ATR accessory and collect the background spectrum. This ensures all subsequent spectra represent only the added monolayer.
Step 2: Anhydrous Silanization
-
Transfer the crystal to a Schlenk flask under an inert Argon atmosphere.
-
Immerse the crystal in a 2 mM solution of PTS-d5 in anhydrous toluene.
-
Causality: Water must be strictly excluded from the bulk solvent to prevent the trichlorosilane headgroups from polymerizing in solution, which would lead to disordered multilayer agglomerates rather than a true monolayer.
-
Incubate for 2 to 4 hours at room temperature.
Step 3: Washing and Thermal Crosslinking
-
Remove the crystal and rinse sequentially with anhydrous toluene, chloroform, and absolute ethanol.
-
Bake the crystal in an oven at 110°C for 15 minutes.
-
Causality: Thermal curing drives the condensation reaction to completion, converting hydrogen-bonded silanols into a fully crosslinked, robust siloxane (Si-O-Si) network.
Step 4: FTIR-ATR Validation and Coverage Calculation
-
Place the functionalized crystal back into the ATR accessory. Purge the chamber with dry air to eliminate H₂O and CO₂ vapor.
-
Acquire the spectrum (e.g., 128 scans, 4 cm⁻¹ resolution) using p-polarized light to maximize sensitivity to transition dipole moments oriented perpendicular to the surface.
-
Quantification: Integrate the area under the C-D stretching peaks (~2270 cm⁻¹). Because this region has a flat, zero-noise baseline, the integrated absorbance ( A ) can be directly plugged into the modified Beer-Lambert law for ATR to calculate the surface concentration ( Γ in molecules/nm²), free from the error margins typically introduced by adventitious carbon baseline subtraction.
References
-
Patrone, L., Gadenne, V., & Desbief, S. (2010). "Single and Binary Self-Assembled Monolayers of Phenyl- and Pentafluorophenyl-Based Silane Species, and Their Phase Separation with Octadecyltrichlorosilane." Langmuir, 26(22), 17111-17118.
-
Toworfe, G. K., et al. (2006). "Study of the Packing Density and Molecular Orientation of Bimolecular Self-Assembled Monolayers of Aromatic and Aliphatic Organosilanes on Silica." Langmuir, 23(4), 1755-1762.
-
Wang, J., et al. (2015). "Stabilization of Insulin by Adsorption on a Hydrophobic Silane Self-Assembled Monolayer." CORE.
-
Sigma-Aldrich. "Phenyltrichlorosilane-d5 99 atom % D." Product Number: 614440.
-
Organic Chemistry Boulder. "IR Spectroscopy Tutorial: Aromatics."
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Comparing Phenyltrichlorosilane-d5 with deuterated alkylsilanes for hydrophobicity
As a Senior Application Scientist specializing in surface chemistry and interfacial engineering, I frequently guide research teams through the nuanced selection of self-assembled monolayer (SAM) precursors. When engineering surfaces for advanced analytical techniques—such as Neutron Reflectometry (NR) or Sum Frequency Generation (SFG) spectroscopy—isotopic labeling becomes critical.
This guide provides an objective, data-driven comparison between Phenyltrichlorosilane-d5 (PTCS-d5) and deuterated alkylsilanes (such as Octadecyltrichlorosilane-d37, OTS-d37). We will examine the mechanistic origins of their hydrophobicity, evaluate their performance metrics, and establish a self-validating experimental protocol for their deposition.
Mechanistic Divergence: Aromatic vs. Aliphatic Hydrophobicity
The macroscopic hydrophobicity of a silanized surface is a direct macroscopic manifestation of its microscopic packing density and molecular structure. While both PTCS-d5 and OTS-d37 are trichlorosilanes that covalently anchor to hydroxylated substrates via siloxane (Si-O-Si) networks, their terminal groups dictate entirely different interfacial thermodynamics.
Deuterated Alkylsilanes (OTS-d37): Long-chain aliphatic silanes achieve extreme hydrophobicity through dense, nearly crystalline van der Waals packing. The extended -(CD2)17-CD3 chains orient perpendicular to the substrate, minimizing steric hindrance and maximizing chain-to-chain interactions. This dense packing effectively masks the underlying polar substrate, resulting in a low surface energy and high static water contact angles (WCA > 110°).
Phenyltrichlorosilane-d5 (PTCS-d5): In contrast, the aromatic ring in PTCS-d5 introduces significant steric bulk and rigid π -conjugated geometry. The π
π interactions between adjacent phenyl rings restrict the rotational freedom of the molecules during assembly. Consequently, PTCS-d5 forms a less densely packed monolayer compared to aliphatic chains. The exposed π -electron cloud and the slightly higher free volume allow water molecules to interact more strongly with the surface, yielding moderate hydrophobicity (WCA typically between 63° and 79°) .The Role of Deuteration: Replacing hydrogen with deuterium does not significantly alter the chemical reactivity or the macroscopic contact angle. However, it profoundly shifts the Scattering Length Density (SLD) profile. Hydrogen has a negative neutron scattering length (-3.74 fm), whereas deuterium has a positive one (+6.67 fm). This isotopic contrast is the sole reason researchers utilize -d5 or -d37 variants, allowing for the precise resolution of the buried organic-inorganic interface during neutron scattering experiments .
Mechanistic divergence of aromatic vs. aliphatic deuterated silanes.
Quantitative Performance Comparison
To objectively select the appropriate silane for your application, consider the quantitative differences in film thickness, wettability, and packing density. The data below synthesizes expected outcomes on a planar silicon oxide substrate.
ParameterPhenyltrichlorosilane-d5 (PTCS-d5)Octadecyltrichlorosilane-d37 (OTS-d37)Causality / SignificanceChain TypeRigid, Aromatic (Phenyl)Flexible, Aliphatic (Alkyl)Dictates packing geometry and intermolecular forces.Static Water Contact Angle63° – 79°110° – 114°Alkyl chains mask the substrate more efficiently than sterically hindered phenyl rings [3].Ellipsometric Thickness~0.8 – 1.2 nm~2.5 – 2.7 nmDirectly correlates to the molecular length of the precursor.Monolayer Packing Density~3.5 – 4.0 molecules/nm²~4.5 – 5.0 molecules/nm² π π stacking limits density; van der Waals forces promote tighter crystalline packing.Neutron SLD ProfileHigh positive SLD (localized)High positive SLD (extended)Determines the resolution of the organic layer in contrast-matching NR experiments.
Self-Validating Experimental Protocol
A robust surface modification protocol must be a closed-loop, self-validating system. If a single variable (such as ambient humidity) fluctuates, trichlorosilanes will rapidly polymerize in solution rather than forming a uniform monolayer on the substrate. The following methodology ensures high-fidelity deposition and immediate verification.
Phase I: Substrate Hydroxylation (Causality: Maximizing Anchor Points)
Trichlorosilanes require surface hydroxyl (-OH) groups to undergo condensation and form covalent Si-O-Si bonds.
-
Piranha Cleaning: Submerge silicon wafers in a boiling Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2 ) for 30 minutes. Caution: Highly reactive.
-
Rinse & Dry: Rinse copiously with 18.2 MΩ·cm Milli-Q water. Dry under a stream of high-purity N2 .
-
Validation Check: A water droplet placed on the cleaned substrate must spread completely (WCA < 5°), confirming a fully hydroxylated, high-energy surface .
Phase II: Anhydrous Silanization (Causality: Preventing Bulk Polymerization)
-
Preparation: In a nitrogen-purged glovebox, prepare a 10 mM solution of the chosen deuterated silane (PTCS-d5 or OTS-d37) in strictly anhydrous toluene. Trace water in the solvent will cause the trichlorosilane to cross-link into useless nanoparticles.
-
Incubation: Immerse the hydroxylated substrates in the silane solution.
-
For OTS-d37: Incubate at room temperature for 1–2 hours.
-
For PTCS-d5: Incubate at 0 °C to 15 °C for 24 hours. The lower temperature reduces the reactivity of the trifunctional headgroup, preventing inhomogeneous multilayer formation caused by the steric bulk of the phenyl ring .
-
-
Sonication: Remove substrates and sonicate sequentially in toluene, acetone, and ethanol for 5 minutes each to remove physisorbed aggregates.
Phase III: Tripartite Validation
Do not assume the monolayer has formed correctly. Validate the system using three orthogonal techniques:
-
Goniometry (Surface Energy): Measure the static water contact angle. PTCS-d5 should yield ~75°; OTS-d37 should yield ~112°. Deviations >5° indicate incomplete coverage or bulk polymerization.
-
Ellipsometry (Thickness): Confirm the physical height of the monolayer. A thickness of 3.5 nm for OTS indicates unwanted multilayering.
-
Neutron Reflectometry (Internal Structure): Fit the reflectivity curve using the known SLD of the deuterated film to confirm the density and orientation of the buried interface.
Self-validating workflow for SAM deposition and characterization.
Strategic Selection Criteria
Choose Octadecyltrichlorosilane-d37 when your primary objective is to create a highly inert, low-friction, and maximally hydrophobic boundary layer. Its dense aliphatic packing serves as a near-perfect barrier against aqueous penetration.
Choose Phenyltrichlorosilane-d5 when you require moderate hydrophobicity combined with the unique chemical properties of an aromatic surface. The π -electron system of PTCS-d5 is highly valuable for applications involving π
π stacking interactions with target analytes, or when subsequent photolithographic patterning is required. Deep UV irradiation (193 nm) can cleanly cleave the Si-C bond of the phenyl ring, allowing for high-resolution spatial patterning of the surface .References
-
Moineau, J., Granier, M., & Lanneau, G. F. (2004). Organized Self-Assembled Monolayers from Organosilanes Containing Rigid π-Conjugated Aromatic Segments. Langmuir, 20(8), 3202-3207.[Link]
-
Urakawa, O., et al. (2020). Neutron Reflectivity on the Mobile Surface and Immobile Interfacial Layers in the Poly(vinyl acetate) Adsorption Layer on a Si Substrate with Deuterated Toluene Vapor-Induced Swelling. Langmuir, 36(49), 15181-15188.[Link]
-
Ingall, M. D. K., et al. (1999). Surface Functionalization and Imaging Using Monolayers and Surface-Grafted Polymer Layers. Journal of the American Chemical Society, 121(15), 3607-3613.[Link]
-
Dulcey, C. S., et al. (1996). Photochemistry and Patterning of Self-Assembled Monolayer Films Containing Aromatic Hydrocarbon Functional Groups. Langmuir, 12(6), 1638-1650.[Link]
Characterization of Phenyltrichlorosilane-d5 thin films by X-ray photoelectron spectroscopy (XPS)
High-Fidelity Characterization of Phenyltrichlorosilane-d5 Thin Films via X-Ray Photoelectron Spectroscopy: A Comparative Guide
As surface engineering advances, the precise characterization of self-assembled monolayers (SAMs) becomes critical for applications ranging from organic electronics to biomolecule immobilization. Phenyltrichlorosilane-d5 (PTCS-d5) is a specialized, isotopically labeled silane coupling agent. The deuterated phenyl ring (-C6D5) provides an essential contrast mechanism for advanced techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and neutron reflectometry.
However, before executing those expensive isotopic tracking experiments, researchers must validate the structural integrity, coverage, and chemical state of the thin film. Because the electronegativity difference between hydrogen and deuterium is negligible, X-ray Photoelectron Spectroscopy (XPS) serves as the universal gold standard to characterize PTCS-d5 films exactly as it would for standard PTCS.
This guide provides an objective comparison of PTCS-d5 against alternative silanes, details the mechanistic principles of its assembly, and establishes a self-validating XPS experimental protocol.
Mechanistic Principles of PTCS-d5 Self-Assembly
The formation of a PTCS-d5 monolayer is not a simple direct attachment; it is a moisture-dependent, multi-step polymerization process. Trichlorosilanes ( R−SiCl3 ) are highly reactive. They do not efficiently react directly with surface silanol (-OH) groups. Instead, they require trace amounts of water—typically the hydration layer naturally adsorbed on a hydrophilic substrate—to hydrolyze the Si-Cl bonds into intermediate silanols ( Si−OH ). These intermediates then physically adsorb via hydrogen bonding before undergoing thermal condensation to form a robust, cross-linked siloxane ( Si−O−Si ) network[1].
Workflow of PTCS-d5 self-assembled monolayer formation on hydroxylated substrates.
Comparative Performance Profile
When selecting a silane for surface functionalization, the choice of the organic tail dictates the film's terminal properties. PTCS-d5 features a rigid π -conjugated aromatic segment, which influences its packing density and surface energy differently than aliphatic or amine-terminated alternatives. The table below summarizes the quantitative and structural differences between PTCS-d5 and common alternatives[2],[3],[1].
| Silane Precursor | Monolayer Structure | Water Contact Angle | XPS C 1s Marker | XPS Cl 2p Marker | Primary Application |
| PTCS-d5 | Rigid, π -conjugated | ~63° - 75° | 284.7 eV (C-D), ~291 eV ( π−π∗ ) | Absent (if fully cured) | Isotopic tracking, interface mixing studies |
| PTCS | Rigid, π -conjugated | ~63° - 75° | 284.7 eV (C-H), ~291 eV ( π−π∗ ) | Absent | Surface passivation, organic electronics |
| APTES | Disordered, flexible | ~40° - 50° | 285.0 eV (C-C), 286.2 eV (C-N) | N/A | Biomolecule (DNA/protein) immobilization |
| OTS | Highly ordered, dense | ~110° | 285.0 eV (Aliphatic C-C) | Absent | Superhydrophobic coatings, dielectrics |
Data Synthesis: PTCS and its deuterated counterpart yield moderately hydrophobic surfaces due to the steric hindrance of the phenyl ring, which prevents the ultra-dense packing seen in long-chain aliphatic silanes like OTS. APTES (Aminopropyltriethoxysilane) often forms heterogeneous multilayers due to amine-silanol interactions[2].
The Self-Validating XPS Characterization Strategy
As an Application Scientist, I design protocols that inherently prove their own success or failure. XPS is ideal for this because it provides both elemental quantification and chemical state information[4].
To validate a PTCS-d5 film, we rely on a specific logical diagnostic tree:
Logical decision tree for validating PTCS-d5 thin films using XPS.
Key Mechanistic XPS Markers:
-
The C 1s π−π∗ Shake-Up Satellite : The primary C 1s peak for the deuterated aromatic ring appears at ~284.7 eV. Crucially, because the phenyl ring is highly conjugated, photoionization causes a simultaneous excitation of valence electrons ( π→π∗ ). This manifests as a distinct, low-intensity "shake-up" satellite peak around 291.0 eV. The presence of this satellite confirms that the aromatic ring survived the deposition process intact.
-
The Cl 2p Quality Control Check : The trichlorosilane headgroup contains three chlorine atoms. If the film is properly cross-linked to the substrate, all Si-Cl bonds have been converted to Si-O-Si bonds, releasing HCl as a byproduct. Therefore, a high-resolution scan of the Cl 2p region (~198-200 eV) must show zero signal. If chlorine is detected, the protocol failed due to incomplete hydrolysis or trapped precursor.
-
Angle-Resolved XPS (ARXPS) : Because the PTCS-d5 monolayer is extremely thin (~0.8 - 1.2 nm), the Si 2p signal will be overwhelmingly dominated by the bulk silicon substrate (~99.3 eV) and the native oxide (~103.3 eV). By tilting the sample relative to the analyzer (grazing emission), we decrease the escape depth of the photoelectrons, artificially amplifying the surface silane signal relative to the bulk[4].
Validated Experimental Protocol
This step-by-step methodology ensures reproducible deposition and accurate XPS acquisition.
Phase 1: Substrate Preparation
Causality: Silanes require a high density of surface hydroxyl groups to anchor successfully.
-
Submerge the silicon wafer in a freshly prepared Piranha solution ( H2SO4:H2O2 in a 3:1 ratio) for 30 minutes at 80°C. (Warning: Piranha is highly corrosive and reactive with organics).
-
Rinse copiously with ultra-pure deionized water (18.2 M Ω⋅ cm) and dry under a stream of high-purity N2 .
-
Immediately transfer the activated substrate to an inert environment (e.g., nitrogen-filled glovebox) to prevent adventitious carbon contamination.
Phase 2: PTCS-d5 Deposition
Causality: Trichlorosilanes are highly sensitive to bulk water. If the solvent is not strictly anhydrous, the PTCS-d5 will polymerize in solution, forming useless nanoparticles rather than a uniform thin film[1].
-
Prepare a 1-5 mM solution of PTCS-d5 in strictly anhydrous toluene.
-
Immerse the activated substrate into the silane solution for 2 to 12 hours at room temperature.
-
Remove the substrate and immediately rinse with fresh anhydrous toluene, followed by ethanol. Causality: This sequential rinsing removes weakly bound, physisorbed silane aggregates, leaving only the chemisorbed layer.
-
Bake the substrate on a hotplate at 120°C for 15 minutes. Causality: Thermal curing drives the condensation reaction to completion, eliminating residual water and forming a dense Si-O-Si network.
Phase 3: XPS Acquisition Parameters
-
Load the sample into the XPS ultra-high vacuum chamber (base pressure < 1×10−9 mbar).
-
Utilize a monochromatic Al K α X-ray source (1486.6 eV). Causality: Monochromatic sources prevent X-ray satellite artifacts and provide the narrow peak widths required to resolve the C 1s π−π∗ satellite.
-
If analyzing on a thick insulating substrate (e.g., glass), activate the dual-beam charge compensation flood gun to prevent peak shifting.
-
Acquire a Survey Scan (Pass Energy: 160 eV) to verify the presence of Si, O, and C.
-
Acquire High-Resolution Scans (Pass Energy: 10-20 eV, Step Size: 0.1 eV) for C 1s, O 1s, Si 2p, and Cl 2p.
-
Perform ARXPS by tilting the sample stage from 0° (normal emission) to 60° to calculate the precise overlayer thickness based on the attenuation of the bulk Si 2p signal[2],[4].
Conclusion
Phenyltrichlorosilane-d5 is a powerful tool for researchers requiring isotopic contrast in ultra-thin films. However, its successful deployment hinges on rigorous surface chemistry and verification. By utilizing XPS not just as an elemental counter, but as a mechanistic diagnostic tool—specifically tracking the C 1s π−π∗ satellite for structural integrity and the Cl 2p region for reaction completion—researchers can guarantee the fidelity of their SAMs prior to downstream isotopic analysis.
References
-
Lanneau, G., et al. "Organized Self-Assembled Monolayers from Organosilanes Containing Rigid π-Conjugated Aromatic Segments." Langmuir, American Chemical Society, 2004. 1
-
Dubey, M., et al. "Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica." Langmuir, American Chemical Society / National Laboratory of the Rockies Research Hub, 2013. 5
-
Schwartz, J., et al. "X-ray photoelectron spectroscopy study of para-substituted benzoic acids chemisorbed to aluminum oxide thin films." Journal of Vacuum Science & Technology A, AIP Publishing, 2013. 3
-
Rossi, A., et al. "XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces." MDPI, 2024. 4
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A Comparative Guide to GC-MS Methods for Determining Phenyltrichlorosilane-d5 Isotopic Enrichment
Introduction: The Critical Need for Accurate Isotopic Enrichment Analysis
In the realms of pharmaceutical development, metabolic research, and advanced materials science, isotopically labeled compounds are indispensable tools. Phenyltrichlorosilane-d5 (C₆D₅SiCl₃), a deuterated analog of phenyltrichlorosilane, serves as a crucial internal standard and a building block in chemical synthesis. The efficacy and reliability of studies employing this compound are directly contingent on the precise knowledge of its isotopic enrichment—the percentage of molecules in which the five hydrogen atoms of the phenyl group have been replaced by deuterium.
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for determining the isotopic enrichment of Phenyltrichlorosilane-d5. Moving beyond a simple recitation of steps, we will explore the underlying chemistry, the rationale behind procedural choices, and the inherent challenges of analyzing such a reactive molecule. This document is designed for researchers, analytical scientists, and quality control professionals who require robust and reliable methods for isotopic purity assessment.
Chapter 1: The Analytical Challenge of Phenyltrichlorosilane
Phenyltrichlorosilane is a highly reactive organosilicon compound. Its three Si-Cl bonds are susceptible to rapid hydrolysis upon contact with even trace amounts of moisture, producing hydrochloric acid and progressively forming silanols and siloxanes.[1] This reactivity presents a significant hurdle for analytical techniques like GC-MS.
Causality of Analytical Difficulties:
-
Hydrolytic Instability: Introduction of a sample containing Phenyltrichlorosilane into a GC system can lead to reactions with residual water in the injection port, syringe, or on the column surface. This degradation compromises the integrity of the analysis, leading to poor peak shape, inaccurate quantification, and potential damage to the chromatographic column.
-
In-Source Reactions: Within the mass spectrometer's ion source, the high-energy environment can promote gas-phase reactions between silane ions and residual water molecules.[2][3][4] This can generate unexpected adduct ions (e.g., M+18) or fragment ions, complicating the mass spectrum and interfering with the accurate measurement of the true isotopic distribution of the parent molecule.[2][3]
Understanding these challenges is paramount to developing a self-validating analytical method. The choice of methodology must directly address the inherent instability of the analyte.
Chapter 2: GC-MS Methodologies: A Head-to-Head Comparison
We will now compare two primary GC-MS approaches: direct liquid injection and analysis following chemical derivatization.
Method A: Direct Liquid Injection GC-MS
This method involves the direct analysis of Phenyltrichlorosilane-d5, typically diluted in a scrupulously dry, aprotic solvent. The core principle is to maintain the analyte's chemical integrity by creating a completely inert analytical pathway.
Expertise & Experience Behind Experimental Choices: The success of this method hinges on the rigorous exclusion of water. The choice of an inert solvent like anhydrous heptane or toluene is critical to prevent pre-injection hydrolysis.[5] Furthermore, the entire GC system, from the injector liner to the column, must be conditioned to be as free of active, water-adsorbing sites as possible. A low-bleed, non-polar column (e.g., 5% phenyl-methylpolysiloxane) is often preferred for its relative inertness.
Trustworthiness Through Self-Validation: To ensure the method is trustworthy, a system suitability test must be performed. This involves injecting a known standard of non-deuterated Phenyltrichlorosilane. The resulting chromatogram should exhibit a single, sharp, symmetrical peak. The presence of tailing, extraneous peaks, or a shifting baseline would indicate system activity and analyte degradation, invalidating subsequent analyses.
Caption: Workflow for GC-MS analysis following derivatization to Phenyltrimethoxysilane-d5.
Chapter 3: Data Analysis: From Raw Spectra to Isotopic Enrichment
Regardless of the sample introduction method, the core data analysis principles remain the same. Mass spectrometry separates ions based on their mass-to-charge (m/z) ratio, which allows for the differentiation of molecules containing different isotopes. [6][7] Step-by-Step Isotopic Enrichment Calculation:
-
Identify Molecular Ion Clusters: Acquire the mass spectrum for the chromatographic peak of interest. Identify the molecular ion (M⁺) cluster for the deuterated species (e.g., C₆D₅SiCl₃) and the corresponding non-deuterated species (e.g., C₆H₅SiCl₃).
-
Correct for Natural Isotopic Abundance: This is the most critical step for accuracy. The observed signal at M+1, M+2, etc., is not solely due to the presence of less-enriched species (e.g., d4, d3). It also includes contributions from the natural abundance of ¹³C, ²⁹Si, ³⁰Si, and ³⁷Cl in the molecule. [8]For an accurate calculation, the theoretical isotopic distribution for a 100% pure d5 and a 100% pure d0 compound must be calculated. These theoretical patterns are then used to deconvolute the experimental spectrum to determine the relative contribution of each deuterated species (d0 through d5).
-
Calculate Enrichment: The isotopic enrichment is calculated as the percentage of the d5 species relative to the sum of all species (d0 to d5).
% Enrichment = [Intensity(d5) / (Intensity(d0) + ... + Intensity(d5))] * 100
(Note: Intensities must be corrected for natural abundance contributions.)
Chapter 4: Comparison Summary and Recommendations
The optimal method depends on the laboratory's capabilities, the required level of precision, and sample throughput needs.
| Feature | Direct Injection GC-MS | Derivatization GC-MS |
| Principle | Direct analysis of the reactive analyte. | Analysis of a stabilized chemical derivative. |
| Sample Prep | Minimal; dilution in anhydrous solvent. | Multi-step; reaction with alcohol, neutralization. |
| Robustness | Lower; highly sensitive to system inertness and moisture. | Higher; analyte is stabilized, less demanding on the GC system. |
| Risk of Artifacts | High risk of hydrolysis and in-source reactions. [3][4] | Low risk if reaction goes to completion. |
| Throughput | Higher, due to simpler preparation. | Lower, due to additional reaction time. |
| Accuracy | Can be high if system is perfectly inert. | Can be high; potential for error if derivatization is incomplete. |
| Best For | Rapid screening; labs with well-maintained, inert GC-MS systems. | High-accuracy QC; labs where system inertness is variable. |
Authoritative Recommendation: For routine quality control where accuracy and reproducibility are paramount, the Derivatization GC-MS method is superior . While it involves more sample preparation, the resulting stable analyte leads to a more robust and reliable chromatographic analysis, minimizing the risk of on-column or in-source degradation that can confound the interpretation of isotopic ratios. The direct injection method should be reserved for situations where an inert system can be guaranteed and validated daily.
Chapter 5: Alternative & Complementary Techniques
While GC-MS is a powerful and accessible technique, other methods can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are excellent for confirming the specific positions of deuterium labeling on the phenyl ring and for detecting residual, non-deuterated sites. It provides structural confirmation that MS cannot. [9]* Isotope Ratio Mass Spectrometry (IRMS): For applications requiring the highest possible precision in isotope ratio measurements, IRMS is the gold standard. [10]This technique typically involves converting the analyte into a simple gas (e.g., H₂), and the ratio of isotopic gases is measured with very high precision. However, it is a more specialized, lower-throughput technique not typically used for routine screening. [11]
Detailed Experimental Protocols
Protocol 1: Direct Liquid Injection GC-MS
-
System Preparation: Install a new, deactivated injector liner. Condition the GC column (e.g., 30 m x 0.25 mm, 0.25 µm film, 5% phenyl-methylpolysiloxane) at its maximum rated temperature for at least 2 hours.
-
Sample Preparation: In a glovebox or under an inert atmosphere, dilute the Phenyltrichlorosilane-d5 sample to approximately 1 mg/mL in anhydrous heptane.
-
GC-MS Parameters:
-
Injector: 250°C, Split mode (50:1)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: 60°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-250
-
-
Analysis: Inject 1 µL of the sample. Integrate the peak and analyze the mass spectrum as described in Chapter 3.
Protocol 2: Derivatization to Phenyltrimethoxysilane GC-MS
-
Derivatization: In a glovebox, add 10 mg of Phenyltrichlorosilane-d5 to a 2 mL vial. Add 1 mL of anhydrous methanol. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Neutralization: Cool the vial to room temperature. Add a small amount (approx. 20 mg) of anhydrous sodium carbonate to neutralize the HCl byproduct. Vortex and allow the solid to settle.
-
Sample Preparation: Transfer the supernatant to a new autosampler vial.
-
GC-MS Parameters: Use the same GC-MS parameters as in Protocol 1. The retention time will shift due to the formation of the less volatile Phenyltrimethoxysilane-d5.
-
Analysis: Inject 1 µL of the derivatized sample. Locate the new peak and analyze its mass spectrum for isotopic enrichment.
References
- Isotope-ratio mass spectrometry - Wikipedia. (n.d.).
- Isotope Abundance - Chemistry LibreTexts. (2022, July 3).
- Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. (2024, May 9). Technology Networks.
- Yang, D., et al. (2014). Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water. Journal of Analytical & Bioanalytical Techniques.
- Isotopes and mass spectrometry. (n.d.). Khan Academy.
- Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry. (n.d.). Michigan State University.
- Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (2001, July 1). PubMed.
- IB Chemistry S1.2.3 – Mass Spectrometry & Isotopes | Revision Video. (2025, November 19). YouTube.
- Lee, I. S. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.
- Hasjim, J., et al. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. Analytical Chemistry.
- Hasjim, J., et al. (2011). Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry. PMC.
- Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis.
- Liu, Y., et al. (2024). Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry. PubMed.
- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (n.d.). Royal Society of Chemistry.
- GC Derivatization. (n.d.). University of Colorado Boulder.
- Hasjim, J., et al. (2013). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. MIT Open Access Articles.
- Liu, Y., et al. (2024). Investigation of unexpected silane ions caused by gas‐phase reactions in Orbitrap gas chromatography–mass spectrometry. ResearchGate.
- Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc.
- Phenyltrichlorosilane-d5 99 atom D Isotope. (n.d.). MilliporeSigma.
- Phenyl trichlorosilane - NIST WebBook. (n.d.).
- PHENYLTRICHLOROSILANE - CAMEO Chemicals. (n.d.). NOAA.
Sources
- 1. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water - PMC [pmc.ncbi.nlm.nih.gov]
Solid-state NMR comparison of Phenyltrichlorosilane-d5 grafted silica surfaces
As a Senior Application Scientist, I frequently encounter a critical analytical bottleneck in surface chemistry: while we can easily confirm what is grafted to a silica surface, determining how those molecules behave dynamically is far more complex. Phenyl-functionalized silica is a cornerstone material in reversed-phase liquid chromatography (HPLC), heterogeneous catalysis, and targeted drug delivery. The performance of these materials is heavily dictated by the conformational flexibility and steric environment of the grafted phenyl rings.
To objectively evaluate these surface dynamics, we turn to isotopic enrichment—specifically, Phenyltrichlorosilane-d5 (PTCS-d5) . By deuterating the phenyl ring and employing solid-state Nuclear Magnetic Resonance (ssNMR), we transition from merely proving covalent attachment to mapping the precise microsecond-timescale motions of the surface architecture.
This guide provides an in-depth, objective comparison of solid-state NMR modalities for characterizing PTCS-d5 grafted silica, contrasting different grafting densities, and detailing the self-validating experimental protocols required for reproducible results.
Analytical Modality Comparison: Why Deuterium (^2H) NMR?
Standard characterization of trichlorosilane-modified silica relies on ^29Si and ^13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR[1]. While these nuclei are indispensable for structural confirmation, they are inherently limited when probing molecular motion.
-
^29Si CP/MAS NMR: Excellent for quantifying the degree of surface cross-linking. It resolves the T1 , T2 , and T3 organosiloxane sites, revealing whether the silane is attached via one, two, or three siloxane bridges to the silica substrate[2].
-
^13C CP/MAS NMR: Confirms the presence of the carbon backbone. However, in dense surface networks, restricted mobility reduces the efficiency of proton decoupling, leading to inhomogeneously broadened lines that obscure dynamic data.
-
^2H Static NMR (Using PTCS-d5): The gold standard for dynamics. The ^2H nucleus possesses a quadrupole moment that interacts with the local electric field gradient of the C-D bond. Because this interaction is highly sensitive to the spatial reorientation of the C-D bond, the resulting lineshape acts as a direct molecular speedometer for the phenyl ring[3].
Table 1: Comparative Matrix of ssNMR Modalities for PTCS Grafted Silica
| Modality | Target Nucleus | Primary Information Yield | Dynamic Timescale Sensitivity | Limitations |
| ^29Si CP/MAS | Interface ( Si−O−Si ) | Covalent bonding topology ( T1,T2,T3 sites) | Poor (Static structural view) | Low natural abundance; requires long relaxation delays. |
| ^13C CP/MAS | Backbone ( C6H5 ) | Chemical identity, structural integrity | Limited (Qualitative line broadening) | Cannot easily decouple complex multi-axis motions. |
| ^2H Static Echo | Phenyl Ring ( C6D5 ) | Ring flips, libration angles, steric hindrance | Excellent ( 10−6 to 10−4 seconds) | Requires expensive isotopic labeling (PTCS-d5)[3]. |
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the grafting and analytical workflows must be tightly controlled. The following protocol explains not just the steps, but the causality behind each experimental choice.
Phase 1: Silica Pre-treatment & Anhydrous Grafting
-
Dehydration: Heat mesoporous silica (e.g., SBA-15 or standard chromatographic silica) at 150°C under vacuum ( 10−3 Torr) for 12 hours.
-
Causality: Removing physisorbed water is critical. Excess water causes bulk polycondensation of PTCS-d5 before it reaches the surface, resulting in polymeric silane clumps rather than a uniform monolayer[2].
-
-
Silanization: Suspend the dried silica in anhydrous toluene. Add PTCS-d5 dropwise under an argon atmosphere. To compare surface dynamics, prepare two batches:
-
Low Density: 0.5 equivalents of PTCS-d5 (targets < 1.0 mol/nm²).
-
High Density: 3.0 equivalents of PTCS-d5 (targets > 2.5 mol/nm²).
-
-
Curing & Washing: Reflux at 110°C for 24 hours. Wash extensively with toluene, dichloromethane, and ethanol via Soxhlet extraction.
-
Causality: Soxhlet extraction ensures the complete removal of non-covalently bound (physisorbed) PTCS-d5, ensuring the NMR signal originates exclusively from grafted species.
-
Phase 2: Solid-State NMR Acquisition
-
^29Si / ^13C CP/MAS: Pack the functionalized silica into a 4 mm zirconia rotor. Spin at 10 kHz. Use a contact time of 2-5 ms for cross-polarization to verify T2 and T3 bonding[1].
-
^2H Static NMR: Pack the PTCS-d5 silica into a 5 mm glass tube. Acquire spectra using a solid-echo pulse sequence ( 90x∘−τ−90y∘−τ−acquire ).
-
Causality: The ^2H quadrupolar interaction creates extremely broad signals (up to 250 kHz). A standard single-pulse sequence loses the beginning of the Free Induction Decay (FID) during the receiver dead-time. The solid-echo sequence refocuses the magnetization, allowing the capture of the full, undistorted lineshape[3].
-
Workflow for the synthesis and solid-state NMR characterization of PTCS-d5 grafted silica.
Comparing Performance: The Impact of Grafting Density
The true power of the PTCS-d5 / ^2H NMR approach is revealed when comparing different grafting densities. The surface density fundamentally alters the steric environment, which in turn dictates the performance of the material in applications like chromatography.
Table 2: Quantitative ^2H NMR Lineshape Data at 298 K
| Grafting Density | Surface Coverage | Dominant ^2H NMR Lineshape | Quadrupolar Splitting ( ΔνQ ) | Inferred Molecular Dynamics |
| Low (< 1.0 mol/nm²) | Sub-monolayer | Motionally Narrowed | < 40 kHz | Rapid 180° π -flips + large-angle wobbling. |
| High (> 2.5 mol/nm²) | Dense Monolayer | Pake Doublet (Rigid Limit) | ~120 - 130 kHz | Highly restricted motion; static on the NMR timescale. |
Mechanistic Insights
At low grafting densities , the PTCS-d5 molecules are isolated. The phenyl rings possess high free volume, allowing them to undergo rapid 180° flips around the C1−C4 axis, combined with continuous large-angle libration (wobbling). Because these motions occur faster than the NMR timescale ( >105 Hz), the quadrupolar interaction is partially averaged out, resulting in a narrow, centrally collapsed ^2H NMR spectrum.
Conversely, at high grafting densities , the PTCS-d5 molecules are tightly packed. The proximity of adjacent phenyl rings induces severe steric hindrance and promotes intermolecular π−π stacking. This locks the phenyl rings into a static conformation. Without fast motional averaging, the ^2H NMR spectrum exhibits a classic "rigid-limit" Pake Doublet with a wide splitting of approximately 120 kHz.
From an application standpoint, highly dense PTCS surfaces act as rigid, shape-selective stationary phases, whereas low-density surfaces behave like a fluid, dynamic brush layer capable of adaptive guest-host interactions.
Causality pathway linking grafting density to molecular dynamics and resulting 2H NMR lineshapes.
Conclusion
While ^13C and ^29Si CP/MAS NMR provide the foundational proof of covalent functionalization[1], they fall short of describing the functional reality of the surface. By utilizing PTCS-d5 and ^2H solid-state NMR, researchers can directly observe the steric crowding and motional freedom of grafted phenyl rings[3]. This methodology transforms a static chemical schematic into a dynamic, three-dimensional understanding of the silica interface, empowering drug development professionals and chromatographers to rationally design surfaces based on precise molecular mechanics.
References
-
Sindorf, D. W., & Maciel, G. E. (1983). Solid-state NMR studies of the reactions of silica surfaces with polyfunctional chloromethylsilanes and ethoxymethylsilanes. Journal of Physical Chemistry.
-
Liu, Z., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Nanoscale Research Letters.
-
Jayanthi, S., et al. (2012). Dynamic Deuterium Magic Angle Spinning NMR of a Molecule Grafted at the Inner Surface of a Mesoporous Material. The Journal of Physical Chemistry B.
Sources
- 1. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state NMR studies of the reactions of silica surfaces with polyfunctional chloromethylsilanes and ethoxymethylsilanes (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Disposal of Phenyltrichlorosilane-d5
This guide provides an in-depth, procedural framework for the safe handling and disposal of Phenyltrichlorosilane-d5 (C₆D₅SiCl₃). As a deuterated organosilicon compound, its disposal is governed by its significant chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information to ensure operational integrity and personnel safety. The procedures outlined herein are grounded in established chemical safety principles and are designed to be self-validating through clear, logical steps and verification checks.
Part 1: Core Hazard Assessment and Disposal Principles
Phenyltrichlorosilane-d5 is a corrosive and moisture-sensitive liquid that demands meticulous handling.[1] While the deuterium labeling is crucial for its application in scientific research, the disposal protocol is dictated almost entirely by the highly reactive trichlorosilyl functional group.
Chemical Profile and Hazards
| Property | Value | Source(s) |
| Chemical Name | Phenyltrichlorosilane-d5 | |
| CAS Number | 59620-12-1 | |
| Linear Formula | C₆D₅SiCl₃ | |
| Appearance | Colorless to pale yellow/brown liquid | [1][2] |
| Primary Hazards | Reacts vigorously with water; Causes severe skin burns and eye damage; Toxic by inhalation; Corrosive to metals. | [1][3][4] |
| Flash Point | 91 °C (195.8 °F) - Combustible Liquid | [1] |
| Incompatibilities | Water, moisture, strong oxidizing agents, bases, alcohols. | [4][5] |
The Chemistry of Disposal: Controlled Hydrolysis
The fundamental principle for disposing of Phenyltrichlorosilane-d5 is controlled hydrolysis. The silicon-chlorine bonds are highly susceptible to cleavage by water. This reaction is vigorous and highly exothermic, instantly generating corrosive hydrogen chloride (HCl) gas and hydrochloric acid upon contact with moisture in the air or liquid water.[3][5]
The reaction proceeds as follows:
C₆D₅SiCl₃ (Phenyltrichlorosilane-d5) + 4H₂O → C₆D₅Si(OH)₃ (Phenylsilanetriol-d5) + 3HCl (Hydrochloric Acid) + Heat
The resulting Phenylsilanetriol-d5 is unstable and will condense to form inert polysiloxanes. The primary hazardous byproduct requiring neutralization is the large quantity of hydrochloric acid produced.[2] Therefore, the disposal strategy is to perform this hydrolysis reaction in a controlled manner where the generated acid is simultaneously neutralized.
Part 2: Pre-Disposal Safety and Engineering Controls
Before beginning any disposal procedure, ensuring the proper safety measures are in place is paramount. Personal protective equipment is not a substitute for safe working conditions and adequate engineering controls.[3][6]
Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive liquid and fumes. Direct contact can cause severe burns and permanent eye damage.[3] |
| Hand Protection | Heavy-duty rubber or neoprene gloves. | Provides a barrier against a highly corrosive substance that causes severe skin burns.[3][7] |
| Body Protection | Chemical-resistant apron or a full-body suit. | Protects against splashes and contamination of personal clothing.[7] |
| Respiratory Protection | Use only in a certified chemical fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with acid gas cartridges is required. | Vapors are toxic if inhaled and can cause severe damage to the respiratory tract.[1][4] |
Required Engineering Controls
-
Chemical Fume Hood: All handling and disposal operations must be conducted inside a certified chemical fume hood to contain toxic and corrosive vapors.[1][7]
-
Emergency Equipment: Immediate access to a fully functional safety shower and eyewash station is mandatory.[6]
-
Spill Kit: An appropriate spill kit containing a dry, inert absorbent material must be readily available. Do not use combustible absorbents like sawdust. [1] Recommended absorbents include dry sand, crushed limestone, or sodium bicarbonate (soda ash).[8]
Part 3: Disposal Workflow Diagram
The following diagram outlines the logical workflow for the safe disposal of Phenyltrichlorosilane-d5.
Caption: Logical workflow for the disposal and emergency handling of Phenyltrichlorosilane-d5.
Part 4: Step-by-Step Disposal Protocol for Small Laboratory Quantities (<100 mL)
This protocol details a method for neutralizing small quantities of waste Phenyltrichlorosilane-d5.
Materials:
-
Waste Phenyltrichlorosilane-d5
-
Large glass beaker (at least 10x the volume of the waste)
-
Stir bar and magnetic stir plate
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
Crushed ice
-
pH paper or a calibrated pH meter
-
Appropriately labeled waste container
Procedure:
-
Prepare the Neutralization Bath: In a chemical fume hood, place the large beaker on the magnetic stir plate. Fill it approximately halfway with crushed ice and water. Slowly add sodium bicarbonate with stirring until no more will dissolve, creating a saturated slurry. The large volume of ice and water is crucial to absorb the heat generated during the exothermic hydrolysis.[9]
-
Set Up for Controlled Addition: Place the waste Phenyltrichlorosilane-d5 in a dropping funnel or have a pipette ready for very slow, controlled addition.
-
Controlled Hydrolysis and Neutralization: Begin vigorous stirring of the bicarbonate slurry. Very slowly, add the Phenyltrichlorosilane-d5 drop-by-drop to the center of the vortex.
-
Causality: Adding the reactant slowly to a large, cold, stirred basic solution is the most critical step. It ensures that the rate of the exothermic reaction is controlled, preventing boiling and splashing. The simultaneously present base (bicarbonate) immediately neutralizes the HCl as it is formed, preventing the release of corrosive gas.[9]
-
-
Complete the Reaction: After all the Phenyltrichlorosilane-d5 has been added, allow the mixture to stir for at least one hour. This ensures all the material has fully hydrolyzed and the solution is homogeneous.
-
Verify Neutralization: Once the reaction is complete and the solution has returned to room temperature, check the pH using pH paper or a meter. The target pH is between 6.0 and 8.0.
-
Self-Validation: This step is a critical control point. If the pH is below 6.0, it indicates that the acid was not fully neutralized. In this case, slowly add more sodium bicarbonate until the pH is in the safe range.
-
-
Final Waste Segregation:
-
The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, but only if permitted by your institution's EHS guidelines. [10]
-
A white, inert solid (polysiloxanes) will have precipitated. Collect this solid via filtration. Allow it to air dry in the fume hood and place it in a properly labeled container for solid chemical waste pickup.
-
Part 5: Emergency Procedures
Spill Response
In the event of a spill, immediate and correct action is vital to mitigate harm.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Remove Ignition Sources: Although Phenyltrichlorosilane is combustible rather than flammable, remove any nearby ignition sources as a precaution.[3][4]
-
Don PPE: Before re-entering the area, don the full PPE detailed in Part 2, including respiratory protection.
-
Contain and Absorb: For small spills, cover the liquid with a dry, inert absorbent material such as crushed limestone, soda ash, or dry sand.[8] DO NOT USE WATER or combustible materials. The alkaline nature of limestone or soda ash will help neutralize the material as it is absorbed.
-
Collect Waste: Using spark-proof tools, carefully scoop the absorbed material into a heavy-duty, sealable plastic container. Label the container clearly as "Phenyltrichlorosilane Spill Debris" and arrange for disposal as hazardous waste through your EHS office.[8]
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal work.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[4][11]
Part 6: Regulatory and Final Disposal Considerations
The disposal of any chemical waste is subject to local, state, and federal regulations. While deuterium is a stable, non-radioactive isotope, some jurisdictions may have specific tracking or reporting requirements for deuterated compounds due to their use in certain applications.[12][13]
The final and most crucial step in any disposal plan is to consult with your institution's Environmental Health & Safety (EHS) office. They are the ultimate authority on waste disposal procedures for your location and can provide guidance on compliant waste container labeling, pickup schedules, and any specific regulatory requirements for deuterated materials.
References
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017). Silicones Environmental, Health and Safety Center (SEHSC). [Link]
-
Global Safe Handling of Chlorosilanes. American Chemistry Council. [Link]
-
The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane... (2021). Molecules. [Link]
-
The Influence of HCl Concentration on the Rate of the Hydrolysis-Condensation Reaction of Phenyltrichlorosilane... (2021). PubMed. [Link]
-
The Hydrolysis–Condensation of Phenyltrichlorosilane (1). Bio-protocol. [Link]
-
Chlorosilane Safety Guide. Scribd. [Link]
-
Material Safety Data Sheet - Phenyltrichlorosilane, 95%. (2005). Cole-Parmer. [Link]
-
MATERIAL SAFETY DATA SHEET - Phenyltrimethoxysilane. Jessica Chemicals. [Link]
-
Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Dow Corning. [Link]
-
HAZARD SUMMARY - CHLOROPHENYLTRI-CHLOROSILANE. New Jersey Department of Health. [Link]
- Disposal process for contaminated chlorosilanes. (1987).
-
Handbook of Chemical Substance Management and Waste Disposal. Kanazawa University. [Link]
-
Nuclear Substances and Radiation Devices Regulations (SOR/2000-207). Government of Canada. [Link]
-
Deuterium Final Rule. (1998). Nuclear Regulatory Commission. [Link]
-
Disposal Options for Disused Radioactive Sources. International Atomic Energy Agency (IAEA). [Link]
-
Biological samples, Deuterated materials, Radioactive materials... ANSTO. [Link]
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- 2. CAS 98-13-5: Phenyltrichlorosilane | CymitQuimica [cymitquimica.com]
- 3. globalsilicones.org [globalsilicones.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. MAXIMUM SAFETY AND PURITY: CHLOROSILANES FOR DEMANDING INDUSTRIES [evonik.com]
- 6. scribd.com [scribd.com]
- 7. couplingagentses.com [couplingagentses.com]
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- 9. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
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- 11. tcichemicals.com [tcichemicals.com]
- 12. Nuclear Substances and Radiation Devices Regulations [laws-lois.justice.gc.ca]
- 13. ansto.gov.au [ansto.gov.au]
A Senior Application Scientist's Guide to Handling Phenyltrichlorosilane-d5
This guide provides essential safety and logistical information for the handling and disposal of Phenyltrichlorosilane-d5. As a Senior Application Scientist, the following protocols are designed to ensure the highest level of safety and experimental integrity for researchers, scientists, and drug development professionals. The procedures outlined are built on a foundation of scientific principles and field-proven best practices.
Understanding the Inherent Risks of Phenyltrichlorosilane-d5
Phenyltrichlorosilane-d5 (C₆D₅SiCl₃) is an organosilicon compound utilized in specialized chemical synthesis, including the development of advanced materials and as a precursor for certain silicone polymers.[1][2] While its deuterated nature is key for isotopic labeling studies, its chemical reactivity and hazard profile are functionally identical to its non-deuterated counterpart, Phenyltrichlorosilane. The primary danger of this compound lies in its trifecta of hazardous properties: extreme water reactivity, high corrosivity, and significant toxicity.
A foundational understanding of these risks is not merely procedural but is the cornerstone of a safe experimental design. The causality is direct: Phenyltrichlorosilane is a chlorosilane, a class of compounds that react vigorously with water and other protic solvents.[3][4] This is not a slow decomposition but a violent reaction that liberates substantial heat and dense, corrosive hydrogen chloride (HCl) gas.[3][4][5][6] Exposure to even atmospheric moisture is sufficient to initiate this reaction, making stringent control of the work environment paramount.[5][7]
The generated HCl is responsible for the severe burns to skin, eyes, and the respiratory tract that characterize exposure incidents.[6][8] Inhalation of the vapor can be fatal, potentially leading to delayed-onset pulmonary edema—a medical emergency where fluid accumulates in the lungs.[6]
Core Directive: The Personal Protective Equipment (PPE) Protocol
Given the severe hazards, a comprehensive PPE ensemble is mandatory. Standard laboratory attire (a lab coat and safety glasses) is grossly insufficient. The selection of each PPE component is directly linked to mitigating the specific risks of Phenyltrichlorosilane-d5.
Summary of Mandatory Personal Protective Equipment
| Body Part | Required PPE | Specification/Material | Rationale |
| Respiratory | NIOSH-Certified Respirator | Full-face respirator with an organic vapor/acid gas (yellow) cartridge OR a positive-pressure, self-contained breathing apparatus (SCBA) for emergencies or large spills.[4][7] | Protects against inhalation of toxic vapors and the highly corrosive HCl gas produced upon contact with moisture.[6][8] |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Must provide a complete seal around the eyes. A face shield must be worn with goggles.[4][7][8] Contact lenses should not be worn.[4][7] | Protects against splashes of the liquid, which causes severe eye burns and permanent damage.[5][7][8] The face shield protects the entire face from splashes and corrosive vapors. |
| Hands | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are recommended.[7] Consider double-gloving for extended operations. Sleeves of the lab coat/suit should be worn over the gloves.[4] | Prevents skin contact. Phenyltrichlorosilane causes severe chemical burns and is readily absorbed through the skin.[8] |
| Body | Chemical-Resistant Suit or Apron | A fully-encapsulating, chemical-resistant suit is required for large quantities or emergency response.[4][5] For smaller, well-controlled lab-scale operations, a chemical-resistant apron worn over a lab coat may be sufficient if the risk assessment allows. | Protects against splashes and vapor exposure, preventing severe skin burns.[6][9] No skin should be exposed.[5] |
| Feet | Chemical-Resistant Boots | Steel-toe boots made of a material resistant to corrosive chemicals. Trouser legs should cover the tops of the boots.[4] | Protects feet from spills and provides physical protection from dropped equipment. |
Procedural Integrity: A Self-Validating Workflow
Every protocol must be a self-validating system, where safety checks and operational steps are logically sequenced to minimize risk at every stage. The following workflow is designed to achieve this.
Experimental Workflow for Handling Phenyltrichlorosilane-d5
Caption: Logical workflow for handling Phenyltrichlorosilane-d5.
Step-by-Step Methodology
-
Preparation and Environment Control :
-
All work must be conducted within a certified chemical fume hood with high-performance ventilation.[4]
-
Ensure that an emergency eyewash station and safety shower are immediately accessible and have been recently tested.[6][7][8]
-
Remove all sources of ignition, including sparks, open flames, and hot surfaces.[6][7] All equipment used must be properly grounded.[5][7]
-
Keep containers tightly closed and stored in a cool, dry, well-ventilated area away from incompatible substances.[6][8]
-
-
Handling the Chemical :
-
Before handling, don the complete PPE ensemble as detailed in the table above.
-
When transferring the liquid, use only non-sparking tools.[7]
-
Due to its water reactivity, avoid contact with moisture in any form.[5][6][8] This includes ensuring all glassware is scrupulously dry.
-
If a reaction or process is sensitive to HCl, handling under a dry inert atmosphere (e.g., nitrogen or argon) is advised.
-
-
Spill Response :
-
In the event of a spill, evacuate personnel from the immediate area.[6]
-
Do NOT use water or combustible materials like sawdust to clean up a spill.[8]
-
Cover the spill with a non-combustible, absorbent material such as dry sand, earth, or vermiculite.[6][8]
-
Collect the absorbed material using spark-proof tools and place it into a designated, sealed container for hazardous waste disposal.[8]
-
-
First Aid and Exposure Response :
-
Skin Contact : Immediately remove all contaminated clothing.[5][6] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[6][8] Seek immediate medical attention.[6][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6][7][8]
-
Inhalation : Move the victim to fresh air immediately.[5][7] If breathing is difficult or has stopped, provide artificial respiration (using universal precautions).[6] Seek immediate medical attention.[5][6][7] Note that pulmonary edema can be delayed.[6]
-
Ingestion : Do NOT induce vomiting.[5][7] If the victim is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[7][8]
-
Operational and Disposal Plan
-
Decontamination : All glassware and equipment should be cautiously quenched and decontaminated, typically by slowly adding to a stirred, cooled vessel of an appropriate non-reactive solvent before carefully introducing a neutralizing agent. This should only be done by trained personnel.
-
Disposal : Phenyltrichlorosilane-d5 and any materials contaminated with it (e.g., absorbent materials, gloves, empty containers) must be treated as hazardous waste.[6][7] Dispose of contents and containers in a licensed waste disposal facility in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain.
References
-
Gelest, Inc. (2015, January 30). Safety Data Sheet: PHENYLTRICHLOROSILANE. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Phenyltrichlorosilane. PubChem Compound Database. Retrieved from [Link]
-
New Jersey Department of Health. (2000, May). Right to Know Hazardous Substance Fact Sheet: Phenyl Trichlorosilane. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Phenyltrichlorosilane, 95%. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
Sources
- 1. CAS 98-13-5: Phenyltrichlorosilane | CymitQuimica [cymitquimica.com]
- 2. Buy Phenyltrichlorosilane-d 5 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 3. Phenyltrichlorosilane | 98-13-5 [chemicalbook.com]
- 4. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. gelest.com [gelest.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.be [fishersci.be]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
